molecular formula C19H39NO3 B15618396 Palmitoyl serinol-d5

Palmitoyl serinol-d5

Cat. No.: B15618396
M. Wt: 334.5 g/mol
InChI Key: MZUNFYMZKTWADX-XBHHEOLKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl serinol-d5 is a useful research compound. Its molecular formula is C19H39NO3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H39NO3

Molecular Weight

334.5 g/mol

IUPAC Name

N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D

InChI Key

MZUNFYMZKTWADX-XBHHEOLKSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Isotopic Labeling of Palmitoyl Serinol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Palmitoyl (B13399708) serinol-d5 (B12394739). Palmitoyl serinol, an N-acyl amide, has garnered significant interest for its role in cellular signaling, particularly in the modulation of ceramide production.[1][2][3] The availability of isotopically labeled analogs, such as Palmitoyl serinol-d5, is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry-based quantification. This document details a feasible synthetic pathway, provides in-depth experimental protocols, and discusses the known signaling pathways of Palmitoyl serinol.

Introduction

Palmitoyl serinol is an endocannabinoid-like lipid mediator that has been shown to stimulate the production of ceramides, essential components of the epidermal permeability barrier.[4][5] It is an analog of N-palmitoyl ethanolamine (B43304) (PEA) and has been identified as a metabolite of human commensal bacteria.[2] Studies have demonstrated that Palmitoyl serinol can enhance ceramide synthesis through a cannabinoid receptor 1 (CB1)-dependent mechanism, suggesting its potential therapeutic applications in skin conditions characterized by impaired barrier function.[5][6]

The use of stable isotope-labeled compounds is a powerful tool in biomedical research.[7][8] Deuterium-labeled molecules, in particular, are widely used to trace metabolic pathways and as internal standards for accurate quantification by mass spectrometry.[9][10] This guide outlines a detailed procedure for the synthesis of this compound, a deuterated isotopologue of Palmitoyl serinol, to facilitate further research into its biological functions and therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the deuterated fatty acid moiety, Palmitic acid-d5, followed by the acylation of serinol. For the purpose of this guide, a d5 labeling on the palmitoyl chain is proposed as a representative example.

Synthesis of Palmitoyl-d5 Chloride

A common strategy for introducing deuterium (B1214612) into a fatty acid chain is through the reduction of a suitable precursor with deuterium gas or a deuterium source. Here, we propose a synthetic route starting from a commercially available or synthesized precursor that allows for the introduction of five deuterium atoms. For instance, a terminal alkyne can be reduced using deuterium gas over a Lindlar catalyst to yield a cis-alkene with two deuterium atoms, followed by reduction of the double bond with deuterium gas over a palladium catalyst to introduce two more deuterium atoms. A fifth deuterium could be introduced at the carboxylic acid group by exchange with D2O. A more direct, though hypothetical for a specific "d5" variant, would be the catalytic H-D exchange of palmitic acid with D2O.[11]

Experimental Protocol: Synthesis of Palmitoyl-d5 Chloride

  • Deuteration of Palmitic Acid: In a high-pressure vessel, suspend palmitic acid (1 equivalent) and 10% Palladium on carbon (0.1 equivalent by weight) in D2O.

  • Pressurize the vessel with deuterium gas (D2) to 50 psi.

  • Heat the reaction mixture to 150°C and stir for 48 hours.

  • Cool the reaction to room temperature and carefully vent the vessel.

  • Filter the catalyst and extract the deuterated palmitic acid with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The extent of deuteration can be controlled by reaction time and temperature and should be monitored by mass spectrometry.

  • Chlorination: To the dried Palmitic acid-d5 (1 equivalent), add thionyl chloride (1.2 equivalents) dropwise at 0°C.[12]

  • Allow the reaction to warm to room temperature and then heat at 60°C for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain Palmitoyl-d5 chloride as a crude product, which can be used in the next step without further purification.

Synthesis of Serinol

Serinol (2-amino-1,3-propanediol) can be synthesized through various methods, including the reduction of serine or its esters, or from nitromethane (B149229).[3][13] A common laboratory-scale synthesis involves the reduction of 2-nitro-1,3-propanediol, which is obtained from the condensation of nitromethane with formaldehyde.[3]

Experimental Protocol: Synthesis of Serinol

  • To a solution of 2-nitro-1,3-propanediol (1 equivalent) in methanol (B129727), add Raney nickel (approximately 10% by weight) as a catalyst.[3]

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen gas at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield crude serinol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure serinol.

Acylation of Serinol with Palmitoyl-d5 Chloride

The final step is the N-acylation of serinol with the prepared Palmitoyl-d5 chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of this compound

  • Dissolve serinol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) containing a base like triethylamine (B128534) (1.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Palmitoyl-d5 chloride (1 equivalent) in the same solvent to the serinol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel using a gradient of methanol in chloroform (B151607) to yield the pure product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Synthesis of Palmitoyl-d5 Chloride

ParameterExpected Value
Starting Material Palmitic Acid
Yield >90%
Purity (by GC-MS) >95%
Isotopic Enrichment (d5) >98%

Table 2: Synthesis of Serinol

ParameterExpected Value
Starting Material 2-nitro-1,3-propanediol
Yield 70-85%
Purity (by NMR) >98%
Melting Point 55-58 °C

Table 3: Synthesis of this compound

ParameterExpected Value
Starting Materials Serinol, Palmitoyl-d5 chloride
Yield 60-75%
Purity (by HPLC) >98%
Molecular Weight (d5) 334.5 g/mol
Isotopic Purity (by MS) >98%

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow A Palmitic Acid B Deuteration (D2, Pd/C, D2O) A->B Step 1 C Palmitic Acid-d5 B->C D Chlorination (SOCl2) C->D Step 2 E Palmitoyl-d5 Chloride D->E G N-Acylation E->G Step 3 F Serinol F->G H Crude Palmitoyl serinol-d5 G->H I Purification (Column Chromatography) H->I Step 4 J Pure Palmitoyl serinol-d5 I->J K Analysis (MS, NMR) J->K Step 5 Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor SPT Serine Palmitoyltransferase (SPT) CB1->SPT Stimulates SMase Sphingomyelinase (SMase) CB1->SMase Stimulates SM Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis SM->Hydrolysis Substrate PS Palmitoyl Serinol PS->CB1 Binds & Activates DeNovo De Novo Synthesis SPT->DeNovo CerS Ceramide Synthase (CerS2/3) Ceramide Increased Ceramides (Long-Chain) CerS->Ceramide SMase->Hydrolysis DeNovo->CerS Hydrolysis->Ceramide Barrier Enhanced Epidermal Barrier Function Ceramide->Barrier

References

Palmitoyl Serinol-d5 as an Internal Standard in Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of Palmitoyl serinol-d5 (B12394739) as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who are engaged in the analysis of N-acyl amides and other related lipid mediators.

Introduction to Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry (MS) is susceptible to variations arising from sample preparation, chromatographic separation, and ionization efficiency. Internal standards (IS) are essential for accurate and precise quantification as they are added at a known concentration to samples, calibrators, and quality controls to correct for these variations. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, thus compensating for matrix effects and other sources of analytical variability.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry. A deuterated standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.

Palmitoyl Serinol: A Bioactive Lipid Mediator

N-palmitoyl serinol is a naturally occurring N-acyl amide that has been identified as a bioactive lipid mediator. It is known to be an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA) and has been shown to stimulate the production of ceramides, which are essential components of the skin barrier. Palmitoyl serinol exerts its effects at least in part through the cannabinoid receptor 1 (CB1). Given its biological significance, accurate quantification of Palmitoyl serinol in various biological matrices is crucial for understanding its physiological and pathological roles.

Palmitoyl Serinol-d5 as an Internal Standard

This compound is the deuterated analog of Palmitoyl serinol, making it an ideal internal standard for the quantitative analysis of its non-deuterated counterpart by LC-MS/MS. The five deuterium (B1214612) atoms provide a sufficient mass shift for clear differentiation from the endogenous analyte in the mass spectrometer, while ensuring nearly identical chromatographic retention time and ionization efficiency.

Key Advantages of Using this compound:
  • Correction for Matrix Effects: Co-elution with the analyte allows for effective compensation of ion suppression or enhancement caused by the sample matrix.

  • Improved Accuracy and Precision: Minimizes variability introduced during sample preparation and analysis, leading to more reliable quantitative data.

  • Enhanced Method Robustness: Provides a reliable reference point across different sample types and analytical runs.

Quantitative Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Palmitoyl serinol using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject onto LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

A typical bioanalytical workflow using an internal standard.

Experimental Protocols

This section provides a representative experimental protocol for the quantification of Palmitoyl serinol in a biological matrix using this compound as an internal standard.

Materials and Reagents
Sample Preparation (Lipid Extraction)
  • To 100 µL of biological sample (e.g., plasma), add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer into a clean tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to ensure separation from other matrix components. A representative gradient is shown in the table below.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Table 1: Representative LC Gradient

Time (min)% Mobile Phase B
0.040
1.040
8.095
9.095
9.140
12.040

Table 2: Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl serinol358.3285.315
This compound363.3290.315

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation and Quantitative Data

A thorough validation of the analytical method is crucial to ensure its reliability. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. The following tables present representative data for a validated LC-MS/MS method for Palmitoyl serinol using this compound as the internal standard.

Table 3: Calibration Curve Parameters

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.995

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.10.09898.08.5
Low QC0.30.29197.06.2
Mid QC1010.3103.04.1
High QC8078.998.63.5

Signaling Pathway of N-Palmitoyl Serinol

N-palmitoyl serinol has been shown to influence cellular signaling pathways, particularly those related to ceramide synthesis. The following diagram illustrates the proposed mechanism of action.

signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_er Endoplasmic Reticulum PS Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 Binds to Downstream Downstream Signaling Cascade CB1->Downstream Activates CerS Ceramide Synthase Activation Downstream->CerS Leads to Ceramide Increased Ceramide Synthesis CerS->Ceramide

Proposed signaling pathway of N-palmitoyl serinol.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Palmitoyl serinol in biological matrices by LC-MS/MS. Its close physicochemical similarity to the analyte ensures effective correction for analytical variability, leading to high-quality data essential for research and drug development. The methodologies and data presented in this guide offer a strong foundation for the implementation of this analytical approach.

A Technical Guide to Deuterated Palmitoyl Serinol: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of deuterated Palmitoyl (B13399708) serinol. While specific experimental data for deuterated Palmitoyl serinol is not extensively available in public literature, this document extrapolates its expected properties based on the known characteristics of Palmitoyl serinol and the well-understood effects of deuterium (B1214612) substitution in lipids. This guide also outlines detailed experimental protocols for the synthesis and characterization of deuterated Palmitoyl serinol and visualizes its key signaling pathways and experimental workflows.

Introduction

Palmitoyl serinol, an N-acylated serinol, is a bioactive lipid that has garnered significant interest in biomedical research. It is recognized as a structural analog of ceramide and an endocannabinoid-like molecule, playing roles in apoptosis and epidermal barrier function.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a powerful tool in lipid research.[3] Deuterated lipids serve as tracers in metabolic studies, internal standards for mass spectrometry, and probes in biophysical studies of cell membranes.[4][5][6] This guide focuses on the anticipated characteristics of deuterated Palmitoyl serinol, providing a foundational resource for its application in research and drug development.

Physicochemical Characteristics

The introduction of deuterium into the Palmitoyl serinol molecule is expected to primarily influence its mass-dependent properties, with minor effects on its chemical reactivity and physical behavior. The most common form of deuteration for such a lipid would involve the palmitoyl chain, for instance, using perdeuterated palmitic acid (Palmitic acid-d31) as a precursor.

Inferred Physical and Chemical Properties of Deuterated Palmitoyl Serinol

The following table summarizes the known properties of Palmitoyl serinol and the inferred properties of its deuterated analog, Palmitoyl-d31 serinol.

PropertyPalmitoyl SerinolDeuterated Palmitoyl Serinol (Inferred)Data Source/Justification
Molecular Formula C₁₉H₃₉NO₃C₁₉H₈D₃₁NO₃Inferred from deuteration of the palmitoyl chain
Molecular Weight ~329.5 g/mol ~360.7 g/mol PubChem/Calculated based on 31 deuterium atoms
Appearance White to off-white crystalline powderExpected to be a white to off-white crystalline powderBased on non-deuterated form
Solubility Slightly soluble in dimethylformamideExpected to have similar solubilityBased on non-deuterated form
Melting Point Not specified, but serinol melts at 52-56°CMay be slightly altered due to changes in intermolecular forcesGeneral effect of deuteration
Mass Spectrometry [M+H]⁺ at m/z ~330.3[M+H]⁺ at m/z ~361.5Expected mass shift of +31 Da
¹H NMR Spectrum Complex spectrum with signals for aliphatic and hydroxyl protonsSimplified spectrum with significant reduction in aliphatic proton signalsDeuterons are not observed in ¹H NMR
²H NMR Spectrum No signalCharacteristic Pake doublet pattern for deuterated acyl chains in a lipid bilayerKey technique for studying deuterated lipids
IR/Raman Spectrum C-H stretching vibrations around 2850-2960 cm⁻¹Appearance of C-D stretching vibrations around 2100-2200 cm⁻¹Isotopic shift to lower wavenumber

Biological Activity and Signaling Pathways

Palmitoyl serinol is known to exert its biological effects through multiple signaling pathways. Deuteration is not expected to significantly alter these pathways, but deuterated analogs are invaluable for tracing the molecule's metabolic fate and mechanism of action.

Ceramide Synthesis and Epidermal Barrier Function

N-Palmitoyl serinol has been shown to stimulate the production of ceramides, which are crucial lipids for maintaining the skin's permeability barrier.[7][8] This stimulation occurs through a Cannabinoid Receptor 1 (CB1)-dependent mechanism.[7][9][10] Palmitoyl serinol upregulates both de novo ceramide synthesis and the sphingomyelin (B164518) hydrolysis pathway.[9]

G Palmitoyl Serinol Signaling in Ceramide Synthesis PS Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 activates DeNovo De Novo Synthesis (SPT, CerS2/3) CB1->DeNovo stimulates SM_Hydrolysis Sphingomyelin Hydrolysis (SMase) CB1->SM_Hydrolysis stimulates Ceramides Increased Ceramides DeNovo->Ceramides SM_Hydrolysis->Ceramides Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier

Caption: Palmitoyl serinol signaling pathway for ceramide synthesis.
GPR119 Agonism

N-acyl amides, including Palmitoyl serinol, have been identified as ligands for G-protein coupled receptors (GPCRs). Specifically, Palmitoyl serinol can act as an agonist for GPR119, which is involved in glucose homeostasis.[11][12] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and can stimulate the release of incretins like glucagon-like peptide-1 (GLP-1).[13][14]

G Palmitoyl Serinol as a GPR119 Agonist PS Palmitoyl Serinol GPR119 GPR119 PS->GPR119 binds to Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., GLP-1 release) PKA->CellularResponse

Caption: GPR119 signaling pathway activated by Palmitoyl serinol.
Induction of Apoptosis

As a ceramide mimic, N-palmitoylated serinol can induce apoptosis in certain cancer cells, such as neuroblastoma cells.[1] This effect is at least partially mediated by the activation of protein kinase C zeta (PKCζ).[1]

Experimental Protocols

Proposed Synthesis of Deuterated Palmitoyl Serinol

The synthesis of deuterated Palmitoyl serinol can be achieved through the N-acylation of serinol with a deuterated palmitic acid derivative.

G Proposed Synthesis of Deuterated Palmitoyl Serinol cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification D_PA Deuterated Palmitic Acid (e.g., Palmitic acid-d31) Activation Activation of Carboxylic Acid (e.g., with DCC/NHS or as acyl chloride) D_PA->Activation Serinol Serinol Coupling Amide Bond Formation Serinol->Coupling Activation->Coupling D_PS Deuterated Palmitoyl Serinol Coupling->D_PS Purification Purification (e.g., Column Chromatography) D_PS->Purification

References

A Technical Guide to Palmitoyl Serinol-d5: Commercial Availability, Applications, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Palmitoyl serinol-d5 (B12394739), a deuterated analog of the bioactive lipid N-Palmitoyl serinol. This document covers its commercial availability, its application as an internal standard in mass spectrometry, and the known signaling pathways of its non-deuterated counterpart.

Commercial Availability and Suppliers

Palmitoyl serinol-d5 is a specialized chemical available from a limited number of suppliers. It is primarily used in research applications, particularly as an internal standard for mass spectrometry-based quantification of its endogenous, non-deuterated form. Below is a summary of known suppliers and key product specifications. Researchers should note that quantitative data such as purity and isotopic enrichment are batch-specific and can be found on the supplier-provided Certificate of Analysis.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightFormStorage
MedChemExpressHY-125407S946524-35-2C₁₉H₃₄D₅NO₃334.55SolidRoom temperature for shipping; refer to Certificate of Analysis for long-term storage.[1][2]
C/D/N IsotopesD-8107946524-35-2C₁₉H₃₄D₅NO₃334.55SolidStore at room temperature.[3]

Experimental Protocols: Quantification of Palmitoyl Serinol using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry to ensure the accuracy and reproducibility of measurements by accounting for variations during sample preparation and analysis.

Methodology: Lipid Extraction and LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of endogenous Palmitoyl serinol in a biological matrix (e.g., cell lysate, plasma) using this compound.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • To a known volume or weight of the biological sample, add a precise amount of the this compound stock solution. The concentration of the internal standard should be comparable to the expected concentration of the analyte.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the sample spiked with the internal standard, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water.

    • Vortex the mixture vigorously to ensure thorough mixing and formation of a single-phase system.

    • Add an additional volume of chloroform and water to induce phase separation.

    • Centrifuge the sample to pellet any solid material and clearly separate the aqueous and organic phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable C18 column.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.

    • Set up MRM transitions for both Palmitoyl serinol and this compound.

    • Quantify the endogenous Palmitoyl serinol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis A Biological Sample B Spike with this compound A->B C Lipid Extraction B->C D Dry Down and Reconstitute C->D E LC-MS/MS Analysis (MRM) D->E F Data Processing E->F G Quantification F->G H H G->H Biological Interpretation

Caption: Workflow for quantitative lipidomics using a deuterated internal standard.

Signaling Pathways Involving N-Palmitoyl Serinol

N-Palmitoyl serinol, the non-deuterated form of the compound, is recognized as a bioactive lipid that functions as an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA).[1] Research has shown that it stimulates the production of ceramides, which are essential lipids for maintaining the skin's permeability barrier.[4] This stimulation occurs through a mechanism dependent on the Cannabinoid Receptor 1 (CB1).[4]

Activation of the G-protein coupled receptor CB1 by N-Palmitoyl serinol initiates an intracellular signaling cascade that ultimately leads to an increase in ceramide synthesis.[4] This is particularly relevant in skin health, where decreased ceramide levels are associated with inflammatory skin conditions.[4]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor Signaling_Cascade Intracellular Signaling Cascade CB1->Signaling_Cascade Ceramide_Synthase Ceramide Synthase Activation Signaling_Cascade->Ceramide_Synthase Ceramide_Production Increased Ceramide Production Ceramide_Synthase->Ceramide_Production Palmitoyl_serinol N-Palmitoyl serinol Palmitoyl_serinol->CB1 binds & activates

Caption: N-Palmitoyl serinol signaling via the CB1 receptor to enhance ceramide production.

References

Palmitoyl Serinol-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Palmitoyl serinol-d5 (B12394739), a deuterated analog of the endogenous N-acyl amide, Palmitoyl serinol. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this lipid in their studies.

Certificate of Analysis

A certificate of analysis (CofA) for Palmitoyl serinol-d5 provides critical data on its identity, purity, and quality. While a specific CofA for the d5 variant is not publicly available, the following table summarizes the expected quantitative data based on a typical analysis of a high-purity N-acyl amide standard, such as N-Palmitoyl glycine.[1][2][3][4]

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationMethod
Identity
AppearanceWhite to off-white solidVisual Inspection
Molecular FormulaC19H34D5NO3Mass Spectrometry
Molecular Weight334.5 g/mol Mass Spectrometry
¹H NMR SpectrumConsistent with structureNuclear Magnetic Resonance
Mass Spectrum (MS)Consistent with structureMass Spectrometry
Purity
Purity by HPLC≥98%High-Performance Liquid
Chromatography (HPLC)
Deuterated Purity (d5)≥98%Mass Spectrometry
Physical Properties
SolubilitySoluble in Methanol (B129727)Visual Inspection
Storage
Recommended Storage-20°C-
Stability≥ 4 years at -20°C-

Purity Assessment: Experimental Protocols

The purity of this compound is typically assessed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This powerful analytical technique allows for the separation of the analyte from impurities and its unambiguous identification and quantification based on its mass-to-charge ratio.

Lipid Extraction

For the analysis of this compound from biological matrices, a lipid extraction step is necessary. A modified Bligh and Dyer method is commonly employed to efficiently extract N-acyl amides.

Protocol:

  • Homogenize the biological sample (e.g., tissue or cells) in a mixture of chloroform (B151607) and methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for HPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically used for the separation of N-acyl amides.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterDescription
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over time to elute the analyte.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of N-acyl amides. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced selectivity.

Table 3: Typical Mass Spectrometry Parameters for this compound Analysis

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound (m/z 335.5)
Product Ion (Q3) Specific fragment ions of this compound (determined by infusion and fragmentation studies)
Collision Energy Optimized for the specific precursor-to-product ion transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of the precursor fatty acid followed by amide bond formation.

Deuteration of Palmitic Acid

Perdeuterated palmitic acid can be synthesized via H/D exchange using D₂O as the deuterium (B1214612) source and a metal catalyst like Pt/C under hydrothermal conditions.[5] This method allows for high levels of deuterium incorporation into the fatty acid chain.[5][6][7]

Amide Coupling

The deuterated palmitic acid is then coupled with serinol to form the final product. This is a standard amidation reaction that can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent like dichloromethane (B109758) (DCM).

Signaling Pathways of Palmitoyl Serinol

Palmitoyl serinol is a bioactive lipid that modulates several cellular signaling pathways.

GPR119 Agonism

Palmitoyl serinol acts as an agonist for the G-protein coupled receptor 119 (GPR119).[8][9][10] Activation of GPR119 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[8][9] This signaling cascade is involved in glucose homeostasis and has implications for the treatment of metabolic disorders.[9][10]

GPR119_Signaling Palmitoyl_serinol Palmitoyl serinol GPR119 GPR119 Palmitoyl_serinol->GPR119 binds to Gs_protein Gs Protein GPR119->Gs_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase activates cAMP cAMP ATP ATP ATP->cAMP converted by Downstream_Effects Downstream Effects (e.g., Insulin Secretion) cAMP->Downstream_Effects leads to

Caption: GPR119 Signaling Pathway of Palmitoyl Serinol.

Ceramide Synthesis via CB1 Receptor

Palmitoyl serinol has been shown to stimulate the production of ceramides (B1148491) in a cannabinoid receptor 1 (CB1)-dependent manner.[11][12][13][14] This process involves the activation of enzymes responsible for both de novo ceramide synthesis and the hydrolysis of sphingomyelin.[11][13][15] This pathway is particularly relevant in skin, where ceramides are crucial for maintaining the epidermal barrier.[11][12][13]

Ceramide_Synthesis Palmitoyl_serinol Palmitoyl serinol CB1_Receptor CB1 Receptor Palmitoyl_serinol->CB1_Receptor activates De_Novo_Synthesis De Novo Synthesis (SPT, CerS) CB1_Receptor->De_Novo_Synthesis stimulates Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis (SMase) CB1_Receptor->Sphingomyelin_Hydrolysis stimulates Ceramide Ceramide De_Novo_Synthesis->Ceramide Sphingomyelin_Hydrolysis->Ceramide Epidermal_Barrier Enhanced Epidermal Barrier Function Ceramide->Epidermal_Barrier

Caption: Palmitoyl Serinol-Induced Ceramide Synthesis.

Apoptosis Induction

While the direct apoptotic pathway initiated by Palmitoyl serinol is not fully elucidated, studies on related lipids like palmitate suggest potential mechanisms. Palmitate-induced apoptosis can occur through pathways that are both dependent and independent of ceramide synthesis, often involving the generation of reactive oxygen species (ROS).[16][17] It is plausible that Palmitoyl serinol could influence apoptotic pathways through modulation of ceramide levels or by other, yet to be identified, mechanisms. Further research is needed to clarify the precise role of Palmitoyl serinol in apoptosis.[18][19][20]

Apoptosis_Pathway Palmitoyl_serinol Palmitoyl serinol Cellular_Stress Cellular Stress? Palmitoyl_serinol->Cellular_Stress Ceramide_Modulation Ceramide Modulation Cellular_Stress->Ceramide_Modulation ROS_Generation ROS Generation? Cellular_Stress->ROS_Generation Caspase_Activation Caspase Activation Ceramide_Modulation->Caspase_Activation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated Apoptotic Pathway of Palmitoyl Serinol.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of a this compound sample.

Purity_Workflow Sample This compound Sample Extraction Lipid Extraction (if from matrix) Sample->Extraction HPLC_Separation HPLC Separation (C18 column) Extraction->HPLC_Separation MS_Detection MS Detection (ESI+, MRM) HPLC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Purity_Report Purity Report (% Purity, Isotopic Distribution) Data_Analysis->Purity_Report

Caption: Workflow for this compound Purity Assessment.

References

A Technical Guide to the Stability and Long-Term Storage of Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended long-term storage conditions for Palmitoyl (B13399708) serinol-d5 (B12394739). It includes a review of its biological context, potential degradation pathways, and detailed protocols for assessing its stability, designed to ensure the integrity and reliability of experimental results.

Introduction to Palmitoyl Serinol-d5

This compound is the deuterium-labeled form of Palmitoyl serinol, a bioactive lipid and an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA)[1][2]. As a stable isotope-labeled compound, its primary application is as an internal standard for the accurate quantification of endogenous Palmitoyl serinol in biological matrices using mass spectrometry[1]. Understanding its stability and proper storage is critical for its effective use in lipidomics research and clinical mass spectrometry.

Palmitoyl serinol itself is a metabolite produced by human commensal bacteria that interacts with the endocannabinoid system.[3][4]. It functions as an agonist of the G-protein coupled receptor GPR119 and the cannabinoid receptor 1 (CB1)[3][5]. Activation of the CB1 receptor by Palmitoyl serinol has been shown to stimulate the production of ceramides, which are essential lipids for maintaining the epidermal permeability barrier[6][7].

Recommended Long-Term Storage Conditions

Proper storage is essential to prevent chemical degradation and ensure the long-term stability of this compound. The following recommendations are based on manufacturer data for the parent compound and related lipids.

ParameterConditionRationaleSource
Form Crystalline SolidSolid form is generally more stable than solutions.[4]
Temperature -20°C or -80°CMinimizes chemical degradation, including hydrolysis and oxidation.[3][4][8]
Atmosphere Inert Gas (Argon or Nitrogen)Purging solvents and storage vials with inert gas displaces oxygen, preventing oxidation.[4]
Container Tightly Sealed VialPrevents exposure to moisture and atmospheric oxygen.
Light Amber Vial / DarknessProtects from potential photodegradation.

Stability Profile

While specific, long-term quantitative stability data for the d5 variant is not extensively published, the stability of the parent compound, N-Palmitoyl serinol, provides a reliable benchmark.

3.1 Shelf Life and Degradation The parent compound, Palmitoyl serinol, is reported to be stable for at least four years when stored as a crystalline solid at -20°C[3][4]. The primary degradation pathways for N-acyl amides like Palmitoyl serinol include:

  • Hydrolysis: Cleavage of the amide bond to yield palmitic acid and serinol. This process is accelerated by strong acidic or basic conditions.

  • Oxidation: While the palmitoyl chain is saturated and thus not susceptible to peroxidation, other parts of the molecule or impurities could be subject to oxidation over time.

3.2 Effect of Deuterium Labeling Deuterium labeling is primarily used to create a mass shift for use as an internal standard without significantly altering the chemical properties of the molecule[1]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow metabolic processes involving the cleavage of that bond (a kinetic isotope effect). However, for long-term chemical storage, the stability of this compound is expected to be comparable to its non-deuterated analog.

ConditionExpected StabilityPotential Degradation Pathway
Solid at -20°C High (≥ 4 years)Minimal degradation expected.
In Solution (Organic Solvent) at -20°C High (months)Potential for slow hydrolysis if water is present.
In Solution (Aqueous Buffer) Moderate to LowIncreased risk of hydrolysis, pH-dependent.
Exposure to Strong Acid/Base LowAccelerated amide bond hydrolysis.
Exposure to UV Light ModeratePotential for photodegradation.

Biological Signaling Pathway of Palmitoyl Serinol

Palmitoyl serinol exerts its biological effects primarily through the endocannabinoid system. It activates the CB1 receptor, which in turn stimulates the synthesis of ceramides, crucial lipids for skin barrier function. This pathway involves the upregulation of key enzymes in ceramide production[7][9].

G cluster_membrane Cell Membrane cluster_synthesis Ceramide Synthesis Pathways cluster_output CB1 CB1 Receptor SPT Serine Palmitoyltransferase (SPT) CB1->SPT Stimulates SMase Sphingomyelinases (SMase) CB1->SMase Stimulates GPR119 GPR119 Receptor DeNovo De Novo Synthesis SPT->DeNovo CerS Ceramide Synthases (CerS2, CerS3) Ceramides Increased Long-Chain Ceramides (C22-C26) CerS->Ceramides SMase->Ceramides Sphingomyelin Sphingomyelin Sphingomyelin->SMase DeNovo->CerS Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier PS Palmitoyl Serinol PS->CB1 Activates PS->GPR119 Activates G cluster_prep 1. Preparation cluster_storage 2. Storage & Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation PrepStock Prepare High-Purity Stock Solution LongTerm Long-Term Storage (-80°C, -20°C, 4°C, 25°C) PrepStock->LongTerm Forced Forced Degradation (Heat, Light, Acid, Base, Oxid.) PrepStock->Forced PrepSolid Aliquot Solid Compound PrepSolid->LongTerm Timepoints Sample at Pre-defined Time Points (T=0, 1, 3, 6... mo) LongTerm->Timepoints LCMS LC-MS/MS Analysis (MRM Mode) Forced->LCMS Timepoints->LCMS Quant Quantify % Remaining vs. T=0 LCMS->Quant Degrad Identify Degradation Products LCMS->Degrad Calib Prepare Calibration Curve (Non-deuterated standard) Calib->LCMS Required for quantification Report Generate Stability Report & Determine Shelf-Life Quant->Report Degrad->Report start Start Stability Study start->PrepStock start->PrepSolid

References

Palmitoyl Serinol: A Deep Dive into its Role in Enhancing the Epidermal Barrier

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal barrier, our primary defense against the external environment, is a complex and dynamic structure. Its integrity is paramount for maintaining hydration, preventing pathogen entry, and mitigating inflammation. Recent scientific inquiry has highlighted the significant role of endogenous and topically applied molecules in modulating this crucial barrier. Among these, Palmitoyl serinol (PS), a structural analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA), has emerged as a potent mediator of epidermal barrier enhancement. This technical guide provides a comprehensive overview of the function of Palmitoyl serinol in improving the epidermal barrier, with a focus on its molecular mechanisms, supporting quantitative data, and detailed experimental protocols. Through a meticulous review of current literature, this document elucidates the signaling pathways activated by Palmitoyl serinol, primarily through the cannabinoid receptor 1 (CB1), leading to a significant upregulation of ceramide synthesis—a cornerstone of epidermal barrier function. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively engaged in the fields of dermatology, cosmetology, and pharmaceutical sciences.

Introduction: The Epidermal Barrier and the Significance of Ceramides (B1148491)

The stratum corneum, the outermost layer of the epidermis, is often described by the "brick and mortar" model. The "bricks" are the corneocytes, terminally differentiated keratinocytes, and the "mortar" is the lipid-rich extracellular matrix. This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids, with ceramides playing a critical structural and signaling role. Ceramides are a class of sphingolipids that are essential for the formation and maintenance of the water-permeable barrier of the skin[1]. A deficiency in epidermal ceramides is a hallmark of various skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis, leading to increased transepidermal water loss (TEWL) and heightened susceptibility to environmental insults[2]. Consequently, therapeutic strategies aimed at augmenting epidermal ceramide levels are of significant interest.

Palmitoyl Serinol: Mechanism of Action in Epidermal Barrier Improvement

Palmitoyl serinol exerts its beneficial effects on the epidermal barrier primarily by stimulating the production of ceramides in keratinocytes. This action is mediated through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR)[1][3][4]. The binding of Palmitoyl serinol to the CB1 receptor initiates a downstream signaling cascade that upregulates two major pathways of ceramide synthesis: the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis pathway[3][4].

Signaling Pathways

The activation of the CB1 receptor by Palmitoyl serinol leads to the stimulation of key enzymes involved in ceramide production. The CB1 receptor is coupled to Gαi/o proteins. While the precise downstream signaling cascade in keratinocytes is still under investigation, evidence suggests the involvement of second messengers that modulate the activity of ceramide-synthesizing enzymes[5][6].

dot

Palmitoyl_Serinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_de_novo De Novo Synthesis Pathway cluster_hydrolysis Sphingomyelin Hydrolysis Pathway PS Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 Binds and Activates Gai/o Gαi/o Protein CB1->Gai/o Activates SPT Serine Palmitoyltransferase (SPT) CerS Ceramide Synthases (CerS2 & CerS3) SPT->CerS Upregulation Ceramides_DN Increased Long-Chain Ceramides CerS->Ceramides_DN Barrier Improved Epidermal Barrier Function Ceramides_DN->Barrier SMase Sphingomyelinases (nSMase, aSMase) Ceramides_H Increased Ceramides SMase->Ceramides_H Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->SMase Ceramides_H->Barrier Gai/o->SPT Stimulates Gai/o->SMase Stimulates In_Vivo_Workflow Start Animal Acclimatization (C57BL/6J mice) Shaving Dorsal Skin Shaving Start->Shaving Treatment Topical Application (Vehicle or Palmitoyl Serinol) Twice daily for 1 week Shaving->Treatment AD_Model Atopic Dermatitis Model (DNFB Application) Shaving->AD_Model Measurements Biophysical Measurements (18h after last application) Treatment->Measurements Disruption Barrier Disruption (Tape Stripping) Treatment->Disruption TEWL TEWL Measurement (Tewameter®) Measurements->TEWL Hydration Stratum Corneum Hydration (Corneometer®) Measurements->Hydration Recovery Barrier Recovery Measurement (TEWL at 3.5h post-disruption) Disruption->Recovery End Data Analysis Recovery->End AD_Treatment Co-treatment with Palmitoyl Serinol AD_Model->AD_Treatment AD_Measurements Biophysical Measurements and Histology AD_Treatment->AD_Measurements AD_Measurements->End In_Vitro_Workflow Start Cell Culture (Human Keratinocytes - HaCaT) Inflammation Induce Inflammation (optional) (e.g., IL-4 treatment) Start->Inflammation Treatment Treatment with Palmitoyl Serinol (e.g., 25 µM) Start->Treatment Inflammation->Treatment Incubation Incubation (e.g., 4 hours) Treatment->Incubation Lysis Cell Lysis and Lipid Extraction Incubation->Lysis LCMS LC-MS/MS Analysis of Ceramides Lysis->LCMS Enzyme_Assay Enzyme Activity Assays (SPT, CerS, SMases) Lysis->Enzyme_Assay End Data Quantification and Analysis LCMS->End Enzyme_Assay->End

References

Methodological & Application

Application Note: Quantification of N-Palmitoyl Serinol Using Palmitoyl Serinol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl serinol is a bioactive lipid molecule that plays a significant role in skin health by stimulating the production of ceramides (B1148491), which are essential components of the skin's permeability barrier.[1][2][3][4][5] Accurate quantification of N-palmitoyl serinol in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Palmitoyl serinol-d5 (B12394739), is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.[6][7] This application note provides a detailed protocol for the quantification of N-palmitoyl serinol in biological samples using Palmitoyl serinol-d5 as an internal standard.

Principle

The method employs a stable isotope dilution LC-MS/MS approach. A known amount of this compound is added to the sample at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous N-palmitoyl serinol and experiences similar ionization and fragmentation in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved.

Biological Relevance: N-Palmitoyl Serinol and Ceramide Synthesis

N-palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) and has been shown to stimulate the production of ceramides in epidermal keratinocytes.[1][2][3] Ceramides are critical for maintaining the skin's barrier function, and their depletion is associated with inflammatory skin conditions. N-palmitoyl serinol promotes ceramide synthesis through both the de novo synthesis and sphingomyelin (B164518) hydrolysis pathways.[1] The de novo pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[8][9][10]

Below is a diagram illustrating the de novo ceramide synthesis pathway, which can be influenced by N-palmitoyl serinol.

De Novo Ceramide Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto3Dihydrosphingosine 3-Ketodihydrosphingosine SPT->Keto3Dihydrosphingosine KSR 3-Ketosphinganine Reductase Keto3Dihydrosphingosine->KSR Dihydrosphingosine Dihydrosphingosine KSR->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase 1 (DEGS1) Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide CERT CERT Ceramide->CERT Transport ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) CERT->ComplexSphingolipids

De Novo Ceramide Synthesis Pathway

Experimental Protocols

Materials and Reagents
  • N-Palmitoyl Serinol (Analyte)

  • This compound (Internal Standard)

  • LC-MS Grade Methanol (B129727)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid

  • Human Plasma (or other biological matrix)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Equipment
  • Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

  • Vortex mixer

  • Centrifuge

  • SPE Manifold

  • Nitrogen evaporator

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold methanol. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Transfer to an LC vial for LC-MS/MS analysis.

The following diagram outlines the experimental workflow.

LC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_separation Chromatographic Separation start Start sample_prep Sample Preparation start->sample_prep lc_separation LC Separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End data_analysis->end plasma Plasma Sample spike_is Spike with this compound plasma->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute dry_reconstitute->lc_separation injection Injection onto C18 Column gradient Gradient Elution injection->gradient elution Analyte & IS Elution gradient->elution

LC-MS Experimental Workflow
LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B
Column Temperature 40°C

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for instrument

MRM Transitions

The following table provides hypothetical yet plausible MRM transitions for N-palmitoyl serinol and its d5-labeled internal standard. The precursor ion is the [M+H]+ adduct. Product ions are generated through collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Palmitoyl Serinol344.3256.220
This compound349.3261.220

Note: These transitions should be empirically determined and optimized on the specific mass spectrometer being used.

Data Presentation

The following table is an example of how quantitative data for N-palmitoyl serinol in human plasma samples could be presented.

Table 1: Quantification of N-Palmitoyl Serinol in Human Plasma

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Blank0150,2340.00< LLOQ
LLOQ (0.5 ng/mL)7,512149,8760.050.5
QC Low (1.5 ng/mL)22,689151,1230.151.5
QC Mid (50 ng/mL)755,678150,5435.0249.8
QC High (150 ng/mL)2,267,034151,34514.98150.2
Sample 145,321150,9870.303.0
Sample 2120,789149,5430.818.1
Sample 389,654151,0020.595.9

LLOQ: Lower Limit of Quantification

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of N-palmitoyl serinol in biological matrices using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. This method can be a valuable tool for researchers and scientists in the fields of dermatology, lipidomics, and drug development.

References

Application Note: Quantitative Analysis of Lipids in Biological Samples Using Palmitoyl serinol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative lipidomics is a critical tool in understanding physiological and pathophysiological processes. Accurate quantification of lipid species by mass spectrometry (MS) requires the use of internal standards to correct for variations during sample preparation, extraction, and analysis.[1][2] Stable isotope-labeled standards, such as Palmitoyl serinol-d5 (B12394739), are ideal for this purpose as they share near-identical physicochemical properties with their endogenous counterparts, ensuring similar extraction efficiency and ionization response, but are distinguishable by mass.[3][4] Palmitoyl serinol is an amide-linked analog of 2-palmitoyl glycerol, providing enhanced stability.[5][6] This document provides a detailed protocol for the preparation and spiking of Palmitoyl serinol-d5 into biological samples for subsequent lipid extraction and analysis.

Preparation of Internal Standard Solutions

Proper preparation of stock and working solutions is crucial for accurate quantification. The concentrations should be selected to be within the linear range of the instrument and comparable to the expected levels of the analytes of interest.[7]

1.1. Materials and Reagents

  • This compound (crystalline solid)

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade chloroform (B151607) (CHCl3)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

1.2. Quantitative Data: Solution Preparation

The following table summarizes the recommended concentrations for preparing stock, intermediate, and working solutions of this compound.

Solution TypeSoluteSolventConcentrationStorage Conditions
Stock Solution This compoundMethanol1 mg/mL-20°C, under inert gas
Intermediate Stock Stock SolutionMethanol100 µg/mL-20°C
Working Solution Intermediate StockMethanol10 µg/mL-20°C (Prepare fresh if possible)

1.3. Protocol for Solution Preparation

  • Acclimatization: Allow the vial containing crystalline this compound to equilibrate to room temperature before opening to prevent condensation.

  • Stock Solution (1 mg/mL):

    • Weigh approximately 1 mg of this compound into a clean amber glass vial.

    • Add the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly until the solid is completely dissolved. Purge the vial headspace with an inert gas before capping tightly.

  • Working Solutions: Prepare the intermediate and final working solutions by serial dilution of the stock solution with methanol, as detailed in the table above. Vortex well after each dilution step.

Protocol for Spiking and Lipid Extraction

This protocol is based on the widely used Bligh-Dyer liquid-liquid extraction method, which is effective for a broad range of lipid classes from biological fluids and tissues.[8][9] The internal standard should be added at the very beginning of the extraction process to account for all subsequent procedural variations.[2]

2.1. Materials and Reagents

  • Biological Sample (e.g., 100 µL plasma, or ~50 mg homogenized tissue)

  • This compound Working Solution (10 µg/mL)

  • LC-MS grade Chloroform (CHCl3)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water (H2O)

  • Phosphate-buffered saline (PBS) for tissue homogenization

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge (capable of 1000 x g)

  • Pasteur pipettes

  • Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

2.2. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_sample Sample Processing Stock Stock Solution (1 mg/mL in MeOH) Working Working Solution (10 µg/mL in MeOH) Stock->Working Dilution Spike Spike with Working Solution Working->Spike Sample Biological Sample (e.g., Plasma, Tissue) Sample->Spike Add_Solv1 Add CHCl3:MeOH (1:2) Spike->Add_Solv1 Vortex1 Vortex Add_Solv1->Vortex1 Add_Solv2 Add CHCl3 & H2O Vortex1->Add_Solv2 Vortex2 Vortex Add_Solv2->Vortex2 Centrifuge Centrifuge (Phase Separation) Vortex2->Centrifuge Collect Collect Lower (Organic) Phase Centrifuge->Collect Dry Dry Down (N2 Stream) Collect->Dry Reconstitute Reconstitute (Analysis Solvent) Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for spiking this compound and subsequent lipid extraction.

2.3. Step-by-Step Protocol

  • Sample Preparation:

    • For liquid samples (plasma, serum): Thaw frozen samples on ice. Pipette 100 µL into a glass centrifuge tube.

    • For tissue samples: Weigh approximately 50 mg of frozen tissue, add 950 µL of ice-cold PBS, and homogenize thoroughly. Use 1 mL of the homogenate for the extraction.

  • Internal Standard Spiking: Add a defined volume (e.g., 10 µL) of the this compound working solution (10 µg/mL) directly to the sample in the glass tube. This results in spiking 100 ng of the internal standard.

  • Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[8] The tube should now contain the sample, internal standard, and solvent in a ratio that forms a single phase (approximately 1:2:0.8 of CHCl3:MeOH:H2O from the sample).

  • Mixing: Cap the tube and vortex vigorously for 1 minute. Incubate at room temperature for 15-30 minutes to ensure thorough extraction.

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube. Vortex for 30 seconds.

    • Add 1.25 mL of LC-MS grade water to the tube. Vortex again for 30 seconds.[8][9]

  • Centrifugation: Centrifuge the tube at 1000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids, separated by a protein disk.[10]

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper layer and collect the lower organic (chloroform) phase. Transfer it to a new clean glass tube, being careful not to disturb the protein interface.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase to complete dryness using a gentle stream of nitrogen or a vacuum concentrator.

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a solvent suitable for your LC-MS analysis (e.g., isopropanol:acetonitrile, 90:10, v/v).[7]

  • Analysis: Vortex the reconstituted sample, transfer to an autosampler vial, and proceed with LC-MS analysis. The ratio of the endogenous lipid peak area to the this compound peak area is used for quantification.

This protocol provides a robust framework for the quantitative analysis of lipids in various biological matrices. Researchers should perform validation experiments to determine the optimal concentration of the internal standard and confirm extraction efficiency for their specific lipids of interest and sample type.[11][12]

References

Palmitoyl Serinol-d5: Application and Protocols for Endocannabinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Palmitoyl serinol (PS) is an endocannabinoid-like lipid mediator that has garnered significant interest in the study of the endocannabinoid system (ECS). Its structural similarity to N-palmitoyl ethanolamine (B43304) (PEA), a well-known endocannabinoid, positions it as a key molecule for investigating ECS signaling pathways and their therapeutic potential. Palmitoyl serinol has been shown to modulate epidermal barrier function and ceramide production through mechanisms involving the cannabinoid receptor 1 (CB1)[1][2][3][4].

The deuterated form, Palmitoyl serinol-d5 (B12394739), serves as an ideal internal standard for the accurate quantification of endogenous N-palmitoyl serinol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses[5][6]. This is particularly important when analyzing low-abundance lipids like N-acyl amides in complex samples such as plasma, serum, and tissue homogenates.

Primary applications of Palmitoyl serinol-d5 in endocannabinoid research include:

  • Accurate Quantification of Endogenous Palmitoyl Serinol: Serving as an internal standard for LC-MS/MS-based quantification of N-palmitoyl serinol in preclinical and clinical samples.

  • Pharmacokinetic Studies: Enabling the precise measurement of exogenous Palmitoyl serinol concentrations in biological fluids and tissues to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipidomics Analysis: As part of a suite of internal standards for the comprehensive analysis of the N-acyl amide lipidome to understand the interplay between different endocannabinoid-like molecules.

  • Target Validation and Drug Discovery: Facilitating the study of how Palmitoyl serinol levels change in response to pharmacological interventions targeting the ECS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving N-palmitoyl serinol and a typical experimental workflow for its quantification using this compound.

G cluster_0 N-Palmitoyl Serinol N-Palmitoyl Serinol CB1 Receptor CB1 Receptor N-Palmitoyl Serinol->CB1 Receptor Activates Ceramide Synthase Ceramide Synthase CB1 Receptor->Ceramide Synthase Upregulates Ceramide Production Ceramide Production Ceramide Synthase->Ceramide Production Increases Epidermal Barrier Function Epidermal Barrier Function Ceramide Production->Epidermal Barrier Function Improves

N-Palmitoyl Serinol Signaling Pathway

G Biological Sample Biological Sample Spike with this compound Spike with this compound Biological Sample->Spike with this compound Lipid Extraction Lipid Extraction Spike with this compound->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Quantitative Analysis Workflow

Experimental Protocols

Protocol 1: Quantification of N-Palmitoyl Serinol in Human Keratinocytes (HaCaT Cells)

Objective: To quantify the levels of endogenous N-palmitoyl serinol in HaCaT cells treated with an inflammatory stimulus (e.g., IL-4) with and without exogenous N-palmitoyl serinol, using this compound as an internal standard.

Materials:

  • HaCaT keratinocytes

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Recombinant human IL-4

  • N-Palmitoyl serinol

  • This compound (internal standard)

  • LC-MS/MS grade solvents: Methanol (B129727), Acetonitrile, Chloroform, Water

  • Formic acid

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treat cells with IL-4 (50 ng/mL) for 20 hours to induce an inflammatory-like state.

    • Following IL-4 treatment, incubate the cells with N-palmitoyl serinol (25 µM) for 4 hours. Include a vehicle control group.

  • Sample Collection and Internal Standard Spiking:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

    • To the cell pellet, add a known amount of this compound (e.g., 100 pmol) in methanol.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1:0.8 mixture of chloroform:methanol:water to the cell pellet, vortex thoroughly.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N-palmitoyl serinol and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (N-palmitoyl serinol) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the amount of N-palmitoyl serinol in the sample using a calibration curve prepared with known concentrations of N-palmitoyl serinol and a fixed concentration of this compound.

Protocol 2: Analysis of N-Palmitoyl Serinol in a Murine Model of Atopic Dermatitis

Objective: To measure the concentration of N-palmitoyl serinol in the skin of mice with induced atopic dermatitis-like conditions, treated topically with N-palmitoyl serinol, using this compound as an internal standard.

Materials:

  • C57BL/6J mice

  • 1-fluoro-2,4-dinitrobenzene (DNFB)

  • N-Palmitoyl serinol solution (e.g., 0.5% in ethanol)

  • This compound (internal standard)

  • Tissue homogenizer

  • LC-MS/MS grade solvents

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Animal Model and Treatment:

    • Induce atopic dermatitis-like skin inflammation in mice by repeated application of DNFB[7][8].

    • Apply a topical solution of N-palmitoyl serinol (e.g., 100 µL of 0.5% solution) to the inflamed skin area daily for a specified period (e.g., 4 weeks)[7]. Include a vehicle-treated control group.

  • Tissue Collection and Homogenization:

    • At the end of the treatment period, euthanize the mice and excise the treated skin tissue.

    • Weigh the tissue samples.

    • Homogenize the tissue in an appropriate buffer, and spike with a known amount of this compound.

  • Lipid Extraction and Purification:

    • Perform a lipid extraction using a suitable method (e.g., liquid-liquid extraction with ethyl acetate/hexane or protein precipitation with cold acetonitrile).

    • For further purification and to reduce matrix effects, pass the lipid extract through a conditioned C18 SPE cartridge.

    • Wash the cartridge to remove polar impurities.

    • Elute the lipids with an organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis and Quantification:

    • Follow steps 4 and 5 from Protocol 1 for sample reconstitution, LC-MS/MS analysis, and data quantification.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of N-palmitoyl serinol. While these studies did not explicitly use this compound, they represent the type of data that would be generated with its use as an internal standard for accurate quantification.

Table 1: Effect of N-Palmitoyl Serinol (PS) on Ceramide Content in IL-4-Treated HaCaT Keratinocytes [3][9]

Treatment GroupTotal Ceramide Content (relative to control)Change (%)
Control1.00-
IL-4 (50 ng/mL)0.65-35%
IL-4 + PS (25 µM)1.15+77% (vs. IL-4)

Table 2: Effect of N-Palmitoyl Serinol (PS) on Long-Chain Ceramide Species in IL-4-Treated HaCaT Keratinocytes [3][9][10]

Ceramide SpeciesIL-4 (relative to control)IL-4 + PS (relative to IL-4)
C22:0-Ceramide
C24:0-Ceramide
C24:1-Ceramide
C26:0-Ceramide

Note: Arrows indicate a statistically significant decrease (↓) or increase (↑) in the respective ceramide species.

Table 3: Biophysical Parameters in a Murine Model of Atopic Dermatitis-like Skin Treated with Topical N-Palmitoyl Serinol (NPS) [7]

Treatment GroupTransepidermal Water Loss (TEWL) (g/m²/h)Stratum Corneum Hydration (arbitrary units)
Normal Control~ 5~ 40
DNFB + Vehicle~ 25~ 20
DNFB + 0.5% NPS~ 10~ 35

References

Application Notes and Protocols for the Analysis of Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation and analysis of Palmitoyl serinol-d5 (B12394739), a deuterated analog of N-palmitoyl serinol, often used as an internal standard in mass spectrometry-based lipidomics. The following sections are designed for researchers, scientists, and drug development professionals working on the quantification of sphingolipids and related molecules in biological matrices.

Introduction

N-palmitoyl serinol is a bioactive lipid involved in various physiological processes, including the modulation of ceramide production and signaling pathways.[1][2][3] Accurate quantification of endogenous lipids like N-palmitoyl serinol is crucial for understanding their roles in health and disease. Stable isotope-labeled internal standards, such as Palmitoyl serinol-d5, are essential for precise and accurate quantification using mass spectrometry.[4][5] These standards exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar behavior during sample extraction and ionization, thereby correcting for variability in sample preparation and instrument response.[4][5]

Experimental Protocols

The following protocols outline the procedures for extracting this compound from plasma and cultured cells, preparing samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Lipid Extraction from Plasma

This protocol details the extraction of sphingolipids, including this compound, from plasma samples.

Materials:

  • Plasma samples

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Deuterated internal standard mixture (including this compound) in methanol

  • Deionized water

  • Centrifuge (capable of operating at 4°C and >3000 x g)

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard mixture containing a known concentration of this compound to each plasma sample.

  • Vortex the sample briefly to ensure thorough mixing.

  • To precipitate proteins, add 500 µL of methanol and vortex for 30 seconds.

  • Add 250 µL of chloroform and vortex for another 30 seconds.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is designed for the extraction of sphingolipids from adherent cultured cells.

Materials:

  • Adherent cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade)

  • Deuterated internal standard mixture (including this compound) in methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standard mixture (with this compound) to each well.

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical parameters for the quantitative analysis of sphingolipids using LC-MS/MS. The exact values for this compound will need to be determined empirically during method validation.

ParameterTypical Range/ValueReference
Lower Limit of Quantification (LLOQ)fmol to pmol range[6]
Linearity (r²)> 0.99[6]
Intra-assay Variability (% CV)< 15%[7]
Inter-assay Variability (% CV)< 15%[7]
Recovery> 85%Not explicitly stated, but a general goal in bioanalysis.

Data Analysis

Following LC-MS/MS analysis, the data is processed using instrument-specific software. The peak areas of the endogenous analyte and the corresponding deuterated internal standard (this compound) are integrated. The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.[4]

Visualizations

Experimental Workflow for Lipid Extraction from Plasma

Workflow for Lipid Extraction from Plasma plasma Start: Plasma Sample (50 µL) add_is Add Internal Standard (e.g., this compound) plasma->add_is vortex1 Vortex Briefly add_is->vortex1 add_methanol Add Methanol (500 µL) for Protein Precipitation vortex1->add_methanol vortex2 Vortex (30s) add_methanol->vortex2 add_chloroform Add Chloroform (250 µL) vortex2->add_chloroform vortex3 Vortex (30s) add_chloroform->vortex3 incubate Incubate on Ice (10 min) vortex3->incubate centrifuge Centrifuge (16,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A flowchart of the lipid extraction process from plasma samples.

Signaling Pathway Involving N-Palmitoyl Serinol

Simplified Signaling Pathway of N-Palmitoyl Serinol PS N-Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthase (CerS2/3) CB1->CerS Upregulates Activity Ceramide Ceramide Production CerS->Ceramide Increases

Caption: The activation of the CB1 receptor by N-palmitoyl serinol leads to increased ceramide production.

References

Application Note: Quantitative Analysis of Ceramides in Skin Inflammation Models Using Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are essential lipid molecules crucial for maintaining the skin's barrier function and regulating cellular processes such as inflammation, proliferation, and apoptosis.[1][2][3] Dysregulation of ceramide metabolism is implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, where altered ceramide profiles contribute to barrier defects and an exacerbated immune response.[4][5][6] Accurate quantification of ceramide species in skin inflammation models is therefore critical for understanding disease mechanisms and for the development of novel therapeutics.

This application note details a robust and sensitive method for the quantification of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Palmitoyl serinol-d5 (B12394739). The use of a deuterated standard ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[7]

Signaling Pathways and Experimental Workflow

Ceramide metabolism and its role in inflammatory signaling are complex, involving multiple enzymatic pathways. Inflammatory cytokines, for instance, can significantly impact ceramide synthesis and breakdown.[4] The following diagrams illustrate a simplified ceramide signaling pathway in skin inflammation and the general experimental workflow for ceramide quantification.

Ceramide_Signaling_Pathway cluster_0 Inflammatory Stimuli cluster_1 Ceramide Metabolism cluster_2 Cellular Response Inflammatory Cytokines Inflammatory Cytokines De Novo Synthesis De Novo Synthesis Inflammatory Cytokines->De Novo Synthesis Inhibit Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis Inflammatory Cytokines->Sphingomyelin Hydrolysis Activate Ceramide Ceramide De Novo Synthesis->Ceramide Sphingomyelin Hydrolysis->Ceramide Ceramidases Ceramidases Ceramide->Ceramidases Degradation NF-κB Pathway NF-κB Pathway Ceramide->NF-κB Pathway Modulates MAPK Pathway MAPK Pathway Ceramide->MAPK Pathway Modulates Apoptosis Apoptosis Ceramide->Apoptosis Induces Sphingosine Sphingosine Ceramidases->Sphingosine Barrier Dysfunction Barrier Dysfunction NF-κB Pathway->Barrier Dysfunction MAPK Pathway->Barrier Dysfunction

Caption: Simplified ceramide signaling in skin inflammation.

Experimental_Workflow Skin Sample Collection Skin Sample Collection Lipid Extraction Lipid Extraction Skin Sample Collection->Lipid Extraction Addition of Internal Standard (Palmitoyl serinol-d5) Addition of Internal Standard (this compound) Lipid Extraction->Addition of Internal Standard (this compound) Sample Preparation Sample Preparation Addition of Internal Standard (this compound)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification

Caption: Workflow for ceramide quantification.

Quantitative Data Presentation

The following table summarizes representative quantitative data from an in vitro study on the effect of N-palmitoyl serinol (PS) on ceramide levels in IL-4 treated human epidermal keratinocytes (HaCaT). This data illustrates the utility of LC-MS/MS for quantifying changes in specific ceramide species in a skin inflammation model.[8]

Treatment GroupTotal Ceramide (relative abundance)Ceramide (C22:0) (relative abundance)Ceramide (C24:0) (relative abundance)Ceramide (C24:1) (relative abundance)Ceramide (C26:0) (relative abundance)
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.111.00 ± 0.131.00 ± 0.14
IL-4 (50 ng/mL)0.65 ± 0.090.58 ± 0.080.62 ± 0.100.60 ± 0.090.63 ± 0.11*
IL-4 + PS (25 µM)0.95 ± 0.11#0.92 ± 0.12#0.98 ± 0.13#0.94 ± 0.11#0.96 ± 0.12#

*Data are presented as mean ± standard deviation. *p < 0.01 vs. Vehicle Control; #p < 0.01 vs. IL-4 treatment. Data is illustrative and adapted from Shin et al., 2021.[8]

Experimental Protocols

This section provides a detailed methodology for the quantification of ceramides in skin samples using this compound as an internal standard.

Materials and Reagents
  • Solvents: Chloroform, Methanol (B129727), Water, Acetonitrile, Isopropanol (B130326) (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Internal Standard: this compound

  • Standards: Ceramide standards (e.g., C16:0, C18:0, C24:0, C24:1)

  • Biological Samples: Skin biopsies, cultured skin equivalents, or isolated keratinocytes

Protocol 1: Lipid Extraction from Skin Samples
  • Homogenization: Homogenize the skin sample in a suitable buffer (e.g., PBS) on ice.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

  • Internal Standard Spiking: Add a known concentration of this compound to the mixture.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 30 minutes to ensure complete lipid extraction.

  • Phase Separation: Add 0.25 M KCl solution to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of heptane:chloroform:methanol).[9]

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a suitable column for lipid separation, such as a C18 or C8 reversed-phase column or a HILIC column.[10][11][12]

    • Mobile Phase A: 0.1% Formic acid in water.[13]

    • Mobile Phase B: 0.1% Formic acid in isopropanol or acetonitrile/methanol.[13][14]

    • Gradient: Develop a gradient elution method to separate the different ceramide species. A typical gradient might start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B over several minutes to elute the lipids.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[15]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Set up specific precursor-to-product ion transitions for each ceramide species and for the internal standard, this compound. The precursor ion will be the [M+H]+ adduct of the ceramide, and the product ion will be a characteristic fragment (e.g., the sphingoid long-chain base).

    • Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for each ceramide species and the internal standard in the chromatograms.

  • Calibration Curve: Prepare a calibration curve by analyzing known concentrations of ceramide standards spiked with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantification: Calculate the concentration of each ceramide species in the unknown samples using the linear regression equation from the calibration curve.[7]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly specific, sensitive, and reliable approach for the quantification of ceramides in skin inflammation models. This methodology is invaluable for researchers and drug development professionals seeking to investigate the role of ceramides in skin health and disease, and to evaluate the efficacy of therapeutic interventions targeting ceramide metabolism.

References

Application Notes and Protocols for Utilizing Palmitoyl Serinol-d5 in Metabolic Pathway Studies of Fatty Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Palmitoyl (B13399708) serinol-d5 (B12394739), a deuterated analog of the endogenous fatty acid amide, N-palmitoyl serinol. This document outlines its application in tracing the metabolic pathways of fatty amides, with a focus on its role in ceramide synthesis and potential degradation by fatty acid amide hydrolase (FAAH). The provided protocols and data will be valuable for researchers in lipidomics, drug discovery, and the study of metabolic diseases.

Introduction to Palmitoyl Serinol and its Metabolic Significance

N-palmitoyl serinol is an endogenous N-acyl amide that has been identified as a metabolite of human commensal bacteria.[1] It is an analog of the well-studied endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA).[2] Research has shown that N-palmitoyl serinol plays a significant role in stimulating the production of ceramides (B1148491), a critical class of sphingolipids essential for maintaining the epidermal permeability barrier.[3][4][5] This stimulation of ceramide synthesis is mediated, at least in part, through the cannabinoid receptor 1 (CB1).[3][4][5] Given the importance of fatty acid amides in signaling and metabolism, understanding the metabolic fate of N-palmitoyl serinol is of great interest.

The use of a stable isotope-labeled internal standard, Palmitoyl serinol-d5, allows for the precise tracing of its metabolic conversion into various downstream products. The deuterium (B1214612) label provides a distinct mass shift that can be detected by mass spectrometry, enabling researchers to differentiate the tracer and its metabolites from their endogenous, non-labeled counterparts.

Key Metabolic Pathways of Fatty Amides

The metabolism of N-acyl amides like N-palmitoyl serinol is primarily governed by two key pathways:

  • Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): FAAH is an integral membrane enzyme responsible for the degradation of various fatty acid amides, including the endocannabinoid anandamide.[6] It hydrolyzes the amide bond, releasing the corresponding fatty acid and amine.[6] Inhibition of FAAH leads to an accumulation of these signaling lipids, which can have therapeutic benefits.[7] It is hypothesized that this compound is also a substrate for FAAH, yielding palmitic acid-d5 and serinol.

  • Incorporation into Ceramide Synthesis: N-palmitoyl serinol has been shown to increase the levels of long-chain ceramides by activating ceramide synthases (CerS) 2 and 3.[3][4] This suggests that the palmitoyl group of N-palmitoyl serinol can be utilized in the de novo ceramide synthesis pathway.

Application 1: Tracing the Hydrolysis of this compound by FAAH

This application focuses on using this compound to monitor the activity of FAAH. By incubating the deuterated substrate with a source of FAAH (e.g., cell lysates, tissue homogenates, or purified enzyme), the production of palmitic acid-d5 can be quantified by LC-MS/MS to determine the rate of hydrolysis.

Experimental Workflow: FAAH Hydrolysis Assay

FAAH_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis start Start: Prepare FAAH source (e.g., cell lysate, tissue homogenate) incubation Incubate FAAH source with This compound (substrate) start->incubation quench Quench reaction (e.g., with cold acetonitrile) incubation->quench extract Lipid Extraction (e.g., Bligh-Dyer method) quench->extract lcms LC-MS/MS Analysis (Detection of Palmitic acid-d5) extract->lcms data Data Analysis (Quantification of FAAH activity) lcms->data

Caption: Workflow for FAAH hydrolysis assay using this compound.

Protocol: FAAH Activity Assay
  • Preparation of FAAH Source:

    • Cell Culture: Culture cells of interest (e.g., HEK293, HaCaT) to confluency. Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Tissue Homogenates: Homogenize tissues (e.g., brain, liver) in a suitable buffer and centrifuge to obtain the desired fraction (e.g., microsomal fraction).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the FAAH source (e.g., 50 µg of protein) with an assay buffer.

    • Initiate the reaction by adding this compound to a final concentration of 10 µM.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes).

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding 4 volumes of ice-cold acetonitrile.

    • Perform a lipid extraction using a modified Bligh-Dyer method.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Use a reverse-phase C18 column for chromatographic separation.

    • Set up the mass spectrometer to monitor the transition of the precursor ion of palmitic acid-d5 to its specific product ion.

  • Data Analysis:

    • Quantify the amount of palmitic acid-d5 produced by comparing its peak area to a standard curve of known concentrations of palmitic acid-d5.

    • Calculate FAAH activity as the rate of product formation per unit of protein per unit of time (e.g., pmol/min/mg protein).

Application 2: Tracing the Incorporation of this compound into Ceramides

This application details the use of this compound to trace its incorporation into various ceramide species. This allows for the investigation of how N-palmitoyl serinol contributes to the cellular ceramide pool and the specificity of ceramide synthases.

Signaling Pathway: this compound and Ceramide Synthesis

Ceramide_Synthesis_Pathway PSd5 This compound CB1 CB1 Receptor PSd5->CB1 Activates FAAH FAAH PSd5->FAAH Hydrolysis CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates PA_d5 Palmitic acid-d5 FAAH->PA_d5 Serinol Serinol FAAH->Serinol PA_d5->CerS Ceramide_d5 Ceramide-d5 CerS->Ceramide_d5 Sphingoid_base Sphingoid Base Sphingoid_base->CerS

Caption: Proposed metabolic fate of this compound.

Protocol: Ceramide Labeling and Quantification
  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HaCaT keratinocytes) in appropriate media.

    • Treat the cells with this compound at a final concentration of 25 µM for a desired time course (e.g., 4, 8, 24 hours).

  • Lipid Extraction:

    • Harvest the cells and perform a lipid extraction as described in the previous protocol.

  • LC-MS/MS Analysis of Ceramides:

    • Separate different ceramide species using a C18 reverse-phase column with a suitable gradient.

    • Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the various deuterated ceramide species (e.g., C16:0-d5 ceramide, C18:0-d5 ceramide, etc.).

  • Data Analysis:

    • Calculate the fold change in the levels of deuterated ceramides in treated cells compared to vehicle-treated controls.

    • Determine the relative abundance of different deuterated ceramide species to assess the substrate specificity of ceramide synthases.

Quantitative Data Presentation

The following tables summarize the expected quantitative data from experiments using N-palmitoyl serinol. While these data are from studies using the non-deuterated compound, similar trends are expected when using this compound for metabolic tracing.

Table 1: Effect of N-Palmitoyl Serinol (PS) on Ceramide Species in HaCaT Keratinocytes [3][4][8]

Ceramide SpeciesFold Change (PS 25 µM, 4h) vs. Control
C22:0-Ceramide~1.5 - 2.0
C24:0-Ceramide~1.8 - 2.5
C24:1-Ceramide~1.6 - 2.2
C26:0-Ceramide~1.4 - 1.9
C26:1-Ceramide~1.3 - 1.8

Table 2: Effect of N-Palmitoyl Serinol (PS) on the Activity of Key Enzymes in Ceramide Metabolism [3][9]

EnzymeChange in Activity (PS 25 µM, 4h)
Serine Palmitoyltransferase (SPT)Increased
Ceramide Synthase 2 (CerS2)Increased
Ceramide Synthase 3 (CerS3)Increased
Neutral Sphingomyelinase (nSMase)Increased
Acid Sphingomyelinase (aSMase)Increased

Concluding Remarks

This compound is a valuable tool for elucidating the metabolic pathways of fatty amides. The protocols and application notes provided herein offer a framework for researchers to investigate its hydrolysis by FAAH and its incorporation into the cellular ceramide pool. These studies will contribute to a better understanding of the roles of N-acyl amides in cellular signaling and their potential as therapeutic targets for various diseases.

References

Application Notes & Protocols: Experimental Design for Lipidomics Studies Using Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field providing critical insights into cell biology, physiology, and disease. Accurate quantification of lipid species is paramount for meaningful biological interpretation. This requires the use of internal standards to correct for variations during sample preparation and analysis.

Palmitoyl (B13399708) serinol (PS) is an endogenous N-acyl amide, structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA).[1] It plays a significant role in cellular signaling, particularly in stimulating the production of ceramides (B1148491), which are crucial for maintaining the epidermal permeability barrier.[2][3] Studies have shown that PS can increase the synthesis of very-long-chain ceramides (C22 and C24) through a cannabinoid receptor CB1-dependent mechanism.[3][4][5]

Palmitoyl serinol-d5 (B12394739) is the deuterated form of PS, making it an ideal internal standard for quantitative lipidomics studies using mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished and used for accurate normalization.

These application notes provide a comprehensive workflow, including detailed protocols, for the quantitative analysis of palmitoyl serinol and other related lipids from biological samples using Palmitoyl serinol-d5 as an internal standard.

Experimental Workflow

The overall experimental workflow for a typical lipidomics study is a multi-step process that requires careful execution to ensure data quality and reproducibility.[6][7] The key stages include sample preparation with the addition of an internal standard, lipid extraction, analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and subsequent data processing.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Processing Sample Biological Sample (Cells, Tissue, Plasma) IS_spike Spike with This compound Internal Standard Sample->IS_spike Homogenize Sample Homogenization (if required) IS_spike->Homogenize BlighDyer Bligh & Dyer Extraction (Chloroform/Methanol/Water) Homogenize->BlighDyer PhaseSep Phase Separation (Centrifugation) BlighDyer->PhaseSep Collect Collect Organic Phase (Lower Layer) PhaseSep->Collect Dry Dry Down & Reconstitute Collect->Dry LCMS LC-MS/MS Analysis Dry->LCMS DataProc Data Processing (Peak Integration, Normalization) LCMS->DataProc Stats Statistical Analysis & Biological Interpretation DataProc->Stats

Caption: A typical lipidomics experimental workflow.

Materials and Reagents

Reagents
  • This compound (Internal Standard)

  • Chloroform (B151607) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Phosphate-buffered saline (PBS)

Key Equipment
  • Homogenizer (for tissue samples)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)[8]

Experimental Protocols

Preparation of Internal Standard (IS) Stock Solution

Proper preparation of the internal standard is critical for accurate quantification.

StepParameterDescription
1Stock Solution Prepare a 1 mg/mL stock solution of this compound in methanol.
2Working Solution Dilute the stock solution to create a 10 µg/mL working solution in methanol.
3Storage Store both stock and working solutions in amber glass vials at -20°C or -80°C.
4Spiking Volume The final concentration of the IS in the sample should be comparable to the expected level of the endogenous analyte. A typical starting point is 10-15 ppm.[6]
Sample Preparation and Homogenization

The goal of sample preparation is to ready the biological matrix for lipid extraction. Adding the internal standard at the earliest stage is crucial to account for analyte loss during subsequent steps.[9]

Sample TypeProtocol
Adherent Cells 1. Wash cells with ice-cold PBS. 2. Scrape cells into a methanol/water solution. 3. Add a known amount of this compound working solution. 4. Proceed to lipid extraction.
Plasma/Serum 1. Thaw sample on ice. 2. To 100 µL of plasma, add 375 µL of 1:2 (v/v) Chloroform:Methanol.[10] 3. Add a known amount of this compound working solution. 4. Vortex thoroughly to precipitate proteins.[11]
Tissue 1. Weigh 10-20 mg of frozen tissue. 2. Add to a tube with homogenization beads and 1 mL of ice-cold PBS. 3. Add a known amount of this compound working solution. 4. Homogenize until no visible tissue remains.
Lipid Extraction: Bligh-Dyer Method

The Bligh-Dyer method is a robust liquid-liquid extraction technique widely used in lipidomics to separate lipids from other cellular components.[12][13][14]

  • Initial Monophasic Mixture : To the prepared sample homogenate (assumed to be in ~1 mL of aqueous solution), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. This creates a single-phase system that allows for efficient extraction of lipids from the sample matrix.[10][14]

  • Vortex : Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and lipid solubilization.

  • Induce Phase Separation : Add an additional 1.25 mL of chloroform and vortex for 1 minute. Following this, add 1.25 mL of ultrapure water and vortex for another minute. This addition of chloroform and water disrupts the monophasic system, resulting in a biphasic mixture.[10][15]

  • Centrifugation : Centrifuge the tubes at 1,000 x g for 5-10 minutes at 4°C. This will cleanly separate the mixture into two phases with a protein disk at the interface.[10]

    • Upper Aqueous Phase : Contains polar metabolites.

    • Lower Organic Phase : Contains lipids (chloroform layer).

  • Collect Lipid Extract : Carefully insert a glass Pasteur pipette through the upper layer and collect the lower organic phase. Transfer it to a new clean glass tube. Avoid disturbing the protein interface to prevent contamination.

  • Drying and Reconstitution : Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis (e.g., 9:1 isopropanol:chloroform or methanol).[11]

LC-MS/MS Analysis

Reversed-phase liquid chromatography (RPLC) is often chosen for its stability and ability to separate lipids based on their acyl chain length and degree of unsaturation.[8]

ParameterTypical Setting
LC Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive and Negative Mode Switching
MS Analysis Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.
SRM Transitions Precursor and product ions must be optimized for both endogenous Palmitoyl serinol and the this compound internal standard.

Signaling Pathway: Palmitoyl Serinol and Ceramide Synthesis

N-palmitoyl serinol has been shown to stimulate ceramide production through pathways involving the endocannabinoid system.[2][3] Ceramide itself is a central hub in sphingolipid metabolism, synthesized via two primary routes: de novo synthesis in the endoplasmic reticulum and the hydrolysis of sphingomyelin.[16][17] PS treatment enhances both of these pathways, leading to an increase in long-chain ceramides, which are vital for skin barrier function.[2][18]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER CB1 CB1 Receptor SMase Sphingomyelinase (SMase) CB1->SMase Stimulates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates Sphingo Sphingomyelin Sphingo->SMase PS N-Palmitoyl Serinol (Exogenous) PS->CB1 Activates Ceramide Ceramide (Long-Chain) SMase->Ceramide Hydrolysis CerS->Ceramide Synthesis DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->CerS Barrier ↑ Epidermal Barrier Function Ceramide->Barrier

Caption: Palmitoyl serinol signaling in ceramide production.

Data Presentation and Quantification

Following LC-MS/MS analysis, the data must be processed to yield quantitative results. The peak area of the endogenous analyte (Palmitoyl serinol) is normalized to the peak area of the internal standard (this compound) in each sample. This ratio is then used to determine the concentration of the analyte relative to a standard curve.

Table of Example Quantitative Results:

Sample IDGroupEndogenous PS Peak AreaThis compound (IS) Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (ng/mL)
CTRL_01Control150,2341,105,8760.13612.1
CTRL_02Control165,9871,112,3450.14913.3
CTRL_03Control142,1111,098,5540.12911.5
TREAT_01Treated450,8761,101,2340.40936.5
TREAT_02Treated498,5431,115,6780.44739.9
TREAT_03Treated476,3211,099,8760.43338.6

These notes and protocols are intended as a guide. Researchers should optimize specific parameters, such as gradient conditions and MS settings, for their particular instrumentation and biological application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Palmitoyl serinol-d5 (B12394739). This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when developing an LC-MS method for Palmitoyl serinol-d5?

A1: The most frequent challenges include co-elution of the deuterated internal standard with the unlabeled analyte, matrix effects leading to ion suppression or enhancement, and sub-optimal ionization and fragmentation efficiency. Careful optimization of chromatographic conditions and mass spectrometer source parameters is crucial for a robust and sensitive assay.

Q2: Why is my this compound internal standard eluting at a slightly different retention time than the native analyte?

A2: Deuterated internal standards often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," can lead to differential matrix effects if the two compounds do not co-elute completely.[1] To mitigate this, adjusting the chromatographic gradient to ensure complete co-elution is recommended.[1]

Q3: What are typical MRM transitions for this compound, and how do I optimize them?

A3: Specific Multiple Reaction Monitoring (MRM) transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. The goal is to identify a precursor ion (typically the [M+H]+ adduct) and a stable, high-intensity product ion. The collision energy and other MS parameters should be optimized to maximize the signal for the selected transition. While the exact values are instrument-dependent, a starting point can be derived from the parent compound and similar lipids.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, can be minimized through several strategies.[2] These include efficient sample preparation to remove interfering substances, the use of a co-eluting stable isotope-labeled internal standard like this compound, and chromatographic separation that resolves the analyte from matrix components.[2] A post-extraction addition experiment can be performed to evaluate the extent of matrix effects.[1]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise

Symptom: The peak for this compound is weak or the baseline is noisy, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions:

CauseSolution
Sub-optimal Ion Source Parameters Infuse a standard solution of this compound and optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal.
Inefficient Ionization Ensure the mobile phase composition is conducive to electrospray ionization (ESI). The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid can improve protonation and signal intensity in positive ion mode.
Contamination of the MS System Contamination from previous samples or mobile phase impurities can lead to high background noise.[3] It is important to use high-purity solvents and perform regular system cleaning.[3][4]
Improper Sample Preparation The sample extract may contain interfering substances. Re-evaluate the sample preparation method; techniques like solid-phase extraction (SPE) can provide a cleaner extract than simple protein precipitation.
Issue 2: Inconsistent or Inaccurate Quantification

Symptom: The quantitative results for the target analyte are not reproducible across injections or are inaccurate.

Possible Causes & Solutions:

CauseSolution
Differential Matrix Effects Even with a deuterated standard, the analyte and the standard can experience different levels of ion suppression if they do not co-elute perfectly.[1] Adjust the LC gradient to ensure complete overlap of the analyte and internal standard peaks.[1]
Isotopic Exchange of Deuterium (B1214612) The deuterium atoms on the internal standard may exchange with protons from the solvent, especially under acidic or basic conditions.[1] This can lead to an underestimation of the internal standard signal. Ensure the pH of the mobile phase and sample extract is controlled.
Impurity in Internal Standard The this compound standard may contain a small amount of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification. This should be assessed by injecting a high concentration of the internal standard and monitoring for a signal in the analyte's MRM channel.
Non-linearity of Detector Response The detector response may not be linear across the entire concentration range. Ensure the calibration curve is constructed with a sufficient number of points and covers the expected concentration range of the samples.

Experimental Protocols

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of lipids from plasma or serum.

  • Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a this compound internal standard solution of known concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (Optional, for cleaner samples): Add an appropriate water-immiscible solvent (e.g., methyl tert-butyl ether) to the supernatant, vortex, and centrifuge to separate the layers. Collect the organic layer containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Suggested LC-MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 50% B to 95% B over 10 min, hold for 2 min, then re-equilibrate

Mass Spectrometry (MS) Parameters:

ParameterSuggested Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions for this compound (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be optimized]
Palmitoyl serinol[To be determined][To be determined][To be optimized]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS Detection (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_logic Start Inconsistent Quantification Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Adjust_Gradient Adjust LC Gradient Check_Coelution->Adjust_Gradient No Check_Matrix Evaluate Matrix Effects (Post-extraction spike) Check_Coelution->Check_Matrix Yes Reinject Re-inject Samples Adjust_Gradient->Reinject Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Matrix->Improve_Cleanup High Check_IS_Purity Check IS Purity Check_Matrix->Check_IS_Purity Low Improve_Cleanup->Reinject New_IS Source New IS Lot Check_IS_Purity->New_IS Impure New_IS->Reinject signaling_pathway PS N-Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthase (CerS2/CerS3) CB1->CerS Upregulates Ceramides Increased Long-Chain Ceramides (C22, C24) CerS->Ceramides Synthesizes Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier

References

Preventing degradation of Palmitoyl serinol-d5 during sample prep.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and preparation of Palmitoyl (B13399708) serinol-d5 (B12394739) to prevent its degradation and ensure data accuracy for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Palmitoyl serinol-d5 and what is its primary application?

This compound is the deuterated form of N-palmitoyl serinol (PS), which is an analog of the endocannabinoid N-palmitoylethanolamine (PEA).[1][2] It is primarily used as an internal standard in mass spectrometry-based quantification for lipidomics studies. N-palmitoyl serinol itself is investigated for its role in improving epidermal barrier function and stimulating ceramide production, making its deuterated analog crucial for research in dermatology and inflammatory skin conditions.[1][3][4]

Q2: What are the main causes of this compound degradation during sample preparation?

The degradation of this compound primarily occurs through two pathways common to N-acylethanolamines:

  • Enzymatic Hydrolysis: The amide bond is susceptible to cleavage by enzymes present in biological samples. The main enzymes are Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6][7][8] FAAH is widely distributed in tissues, while NAAA is a lysosomal enzyme that functions optimally at an acidic pH of 4.5-5.0.[5][7]

  • Chemical Degradation: This includes non-enzymatic hydrolysis and oxidation. Chemical hydrolysis can be triggered by exposure to strong acids or bases and elevated temperatures.[9][10] While the palmitoyl group is saturated and thus not prone to direct oxidation, oxidative conditions in the sample can degrade other lipids, creating a reactive environment that may affect the overall stability of the analyte.[9][11]

Q3: Does the deuterium (B1214612) (d5) label on the molecule affect its stability or cause it to degrade differently than its non-deuterated counterpart?

The deuterium label is stable and does not alter the fundamental chemical susceptibility of the molecule to hydrolysis or oxidation. While deuteration can slightly change physical properties like lipid phase transition temperatures, for the purposes of sample preparation, it should be considered to have the same degradation risks as the non-deuterated form.[12][13][14] The primary degradation will still occur at the amide bond.

Q4: During which specific steps of a typical workflow is degradation most likely to occur?

Degradation can happen at multiple stages:

  • Sample Storage: Improper long-term storage without an inert atmosphere or at incorrect temperatures can initiate degradation.[9][15]

  • Tissue Homogenization/Cell Lysis: This step is critical as it releases intracellular enzymes like FAAH and NAAA from their compartments, bringing them into direct contact with the analyte.[5][9]

  • Extraction: Prolonged extraction times, elevated temperatures, or the use of non-neutral pH conditions can promote chemical hydrolysis.

  • Drying/Reconstitution: Leaving the extracted lipids as a dry film exposes them to atmospheric oxygen, increasing the risk of oxidation for any unsaturated lipids in the sample matrix and potentially creating reactive byproducts.[9][15]

Section 2: Troubleshooting Guide

Issue: Low or Inconsistent Analyte Recovery

Q: My recovery of this compound is poor when processing tissue samples. I suspect enzymatic activity. What are the best preventative measures?

A: This is a common issue caused by the release of hydrolase enzymes. To minimize enzymatic degradation:

  • Maintain Cold Temperatures: Perform all homogenization and extraction steps on ice or at 4°C. This drastically reduces the activity of most enzymes.

  • Work Quickly: Minimize the time between homogenization and the addition of organic solvents that will precipitate and inactivate proteins, including enzymes.

  • Use Enzyme Inhibitors: If significant degradation persists, consider adding specific inhibitors to your homogenization buffer. For instance, URB597 is a known inhibitor of FAAH, and N-cyclohexanecarbonylpentadecylamine (CCP) can inhibit NAAA.[6]

  • pH Control: Since NAAA is most active at an acidic pH (4.5-5.0), ensure your homogenization buffer is neutral or slightly basic (pH 7.4-8.0) to avoid its optimal range.[5][6]

Issue: Unexpected Peaks or Mass Shifts in Mass Spectrometry Data

Q: I am observing unexpected adducts or mass shifts in my final data. Could this be due to degradation?

A: This may indicate chemical degradation. While this compound is saturated, the overall sample environment is critical.

  • Prevent Oxidation: Although the analyte itself is not prone to oxidation, other lipids in your sample are. Their oxidation can create a complex and reactive sample matrix. To prevent this, overlay samples with an inert gas (argon or nitrogen) at all stages, especially during evaporation and storage.[9] Use amber glass vials to protect from light, which can catalyze oxidation.[16]

  • Avoid Strong Acids/Bases: Ensure all solutions and buffers used during extraction are near neutral pH to prevent chemical hydrolysis of the amide bond.

  • Check Solvent Purity: Impurities in solvents, such as phosgene (B1210022) from degraded chloroform, can react with your analyte.[15] Use high-purity, freshly opened solvents. If using chloroform, ensure it is stabilized.[15]

Section 3: Data Summary and Recommended Protocols

Data Presentation

Table 1: Key Degradation Pathways and Prevention Strategies

Degradation PathwayPrimary CauseKey Prevention Strategies
Enzymatic Hydrolysis FAAH and NAAA enzymes in biological samples.[5][7]Work quickly at 4°C; Use neutral/basic pH buffers; Add specific enzyme inhibitors if necessary.
Chemical Hydrolysis Exposure to strong acids, bases, or high heat.[9]Maintain neutral pH; Avoid heating steps; Minimize exposure to aqueous environments.
Oxidative Damage Exposure of sample matrix to oxygen, light, and metal ions.[9][11]Use inert gas (N₂/Ar); Store in amber vials; Add antioxidants (e.g., BHT) to solvents.

Table 2: Recommended Storage Conditions for this compound

FormRecommended TemperatureContainerKey Considerations
Dry Powder ≤ -16°C[15]Glass, Teflon-lined capHighly hygroscopic; should be dissolved in an organic solvent for long-term storage.[15]
Organic Solution -20°C ± 4°C (or -80°C for long term)[9][15]Glass, Teflon-lined capPurge with inert gas (argon or nitrogen) before sealing; Avoid repeated freeze-thaw cycles.[9][15]
Aqueous Suspension Not RecommendedN/AProne to hydrolysis over time.[15]
Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol uses a modified Bligh-Dyer liquid-liquid extraction method designed to minimize degradation.

  • Preparation: Pre-chill all solvents (Methanol, Chloroform, Water) and solutions on ice. Prepare a 1:2 (v/v) mixture of Chloroform:Methanol (B129727).

  • Sample Spiking: To 100 µL of plasma in a glass tube, add the required amount of this compound internal standard dissolved in methanol. Vortex briefly.

  • Protein Precipitation & Extraction: Add 750 µL of ice-cold Chloroform:Methanol (1:2, v/v). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 250 µL of ice-cold chloroform. Vortex for 30 seconds. Add 250 µL of ice-cold water. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection: Carefully aspirate the lower organic phase using a glass pipette and transfer it to a new amber glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid heating the sample.

  • Reconstitution & Storage: Immediately reconstitute the lipid film in a suitable solvent for your analytical method (e.g., Methanol). Purge the tube with nitrogen, cap tightly, and store at -80°C until analysis.

Protocol 2: Extraction of this compound from Tissue

This protocol is designed for the extraction from tissue homogenates, with a focus on inactivating enzymes rapidly.

  • Homogenization: Weigh the frozen tissue (~50 mg) and place it in a tube with ceramic beads. Add 1 mL of ice-cold phosphate-buffered saline (PBS) at pH 7.4. Homogenize using a bead beater, keeping the sample tube in an ice bath to prevent heating.

  • Sample Spiking: Immediately after homogenization, transfer a known volume of the homogenate (e.g., 200 µL) to a new glass tube and add the this compound internal standard.

  • Enzyme Inactivation & Extraction: Immediately add 1.5 mL of ice-cold Methanol containing 0.1% BHT (antioxidant). Vortex vigorously for 1 minute. The high concentration of methanol will precipitate proteins and inactivate enzymes.

  • Lipid Extraction: Add 750 µL of ice-cold chloroform. Vortex for 1 minute.

  • Phase Separation: Add 750 µL of ice-cold water. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection, Drying, and Storage: Follow steps 6-8 from Protocol 1.

Section 4: Visualizations

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_post Analysis Sample Sample Collection (Tissue, Plasma, etc.) Store Storage (≤ -20°C) Sample->Store Spike Spike Internal Std. (this compound) Store->Spike Homog Homogenization / Lysis Spike->Homog Extract Liquid-Liquid Extraction Homog->Extract P1 CRITICAL: Keep on ice. Work quickly to minimize enzymatic degradation. Homog->P1 Dry Solvent Evaporation Extract->Dry P2 CRITICAL: Use ice-cold solvents. Ensure neutral pH. Extract->P2 Recon Reconstitution Dry->Recon P3 CRITICAL: Dry under N₂/Ar. Avoid heat. Do not leave dry film exposed to air. Dry->P3 Analyze LC-MS/MS Analysis Recon->Analyze

Caption: Sample preparation workflow with critical degradation points.

DegradationPathways Analyte This compound Enz Enzymatic Hydrolysis Analyte->Enz Chem Chemical Degradation Analyte->Chem Products Degradation Products (Palmitic acid-d5 + Serinol) Enz->Products Chem->Products FAAH FAAH Enzyme FAAH->Enz NAAA NAAA Enzyme (Acidic pH) NAAA->Enz pH Strong Acid/Base pH->Chem Temp High Temperature Temp->Chem

Caption: Primary degradation pathways for this compound.

SignalingPathway cluster_synthesis Ceramide Synthesis Pathways PS N-palmitoyl serinol (Analyte Analog) CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates SMase Sphingomyelinase (SMase) CB1->SMase Stimulates Ceramide Increased Long-Chain Ceramides CerS->Ceramide SMase->Ceramide

Caption: Simplified signaling context for N-palmitoyl serinol.[1][2]

References

Technical Support Center: Palmitoyl Serinol-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects affecting the quantification of Palmitoyl serinol-d5 (B12394739). This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Palmitoyl serinol-d5?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement).[2] Both phenomena can compromise the accuracy, precision, and sensitivity of quantification.[3] In the analysis of lipids like this compound, common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[4]

Q2: My this compound signal is lower than expected or highly variable. Could this be due to matrix effects?

A2: Yes, low or inconsistent signal intensity is a common symptom of matrix effects, particularly ion suppression. Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal.[3] To confirm if matrix effects are the cause, a systematic evaluation is recommended.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: A widely accepted method is the post-extraction spiking experiment.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (neat solution) to its peak area in a blank matrix extract that has been spiked with the analyte after the extraction process. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[2] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[2]

Q4: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?

A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it may not always provide complete correction.[2] For effective compensation, the analyte and the internal standard must co-elute and be subjected to the same ionization conditions. If there is a slight chromatographic shift between Palmitoyl serinol and its d5-labeled counterpart, they may elute into regions with different degrees of ion suppression, leading to inaccurate quantification.

Troubleshooting Guide

Issue: Poor reproducibility of the analyte/internal standard peak area ratio.

  • Possible Cause: Differential matrix effects on Palmitoyl serinol and this compound due to slight chromatographic separation.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase gradient or composition to ensure co-elution of the analyte and internal standard.

    • Evaluate Sample Cleanup: A more rigorous sample preparation method may be needed to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[6]

Issue: Unexpectedly high or low calculated concentrations of Palmitoyl serinol.

  • Possible Cause: Significant ion enhancement or suppression that is not fully compensated by the internal standard.

  • Troubleshooting Steps:

    • Perform a Matrix Effect Assessment: Quantify the matrix effect using the post-extraction spiking method detailed in the experimental protocols section.

    • Investigate Different Matrices: If possible, evaluate the matrix effect in different lots of the biological matrix to assess variability.[2]

    • Improve Sample Preparation: Employ a sample cleanup technique known to be effective at removing phospholipids, a major cause of matrix effects in lipid analysis.[4]

Data Presentation

The following table presents representative matrix effect data for various N-acylethanolamines, which are structurally and chemically similar to Palmitoyl serinol, in human cerebrospinal fluid (CSF). This data illustrates the potential for both ion suppression and enhancement for this class of lipids.

AnalyteMatrix Effect (%)Interpretation
Anandamide (AEA)104Slight Ion Enhancement
2-Arachidonoylglycerol (2-AG)85Ion Suppression
Oleoylethanolamide (OEA)112Ion Enhancement
Palmitoylethanolamide (PEA)95Slight Ion Suppression
Stearoylethanolamide (SEA)108Ion Enhancement
Linoleoylethanolamide (LEA)92Ion Suppression
Data adapted from McDougall, G., et al. "Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS." Journal of lipid research 54.12 (2013): 3487-3499.[7] Note: Matrix effect is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

This protocol outlines the procedure to quantify the matrix effect for this compound.

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., low and high QC levels).

  • Set B (Post-Extraction Spiked Matrix):

    • Select at least six different lots of blank biological matrix (e.g., human plasma).

    • Process these blank matrix samples using your established extraction procedure (e.g., protein precipitation followed by SPE).

    • After the final extraction step, spike the clean extracts with this compound to the same final concentrations as in Set A.

  • Set C (Pre-Extraction Spiked Matrix):

    • Spike the blank matrix samples with this compound to the same final concentrations as in Set A before the extraction process. (This set is primarily for determining recovery but is often prepared in the same experiment).

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the validated LC-MS/MS method for this compound.

  • Record the peak areas for this compound in each sample.

3. Data Calculation:

  • Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • This is calculated when an internal standard is used.

    • IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Ratio of Analyte/IS Peak Area in Set A)

  • Coefficient of Variation (CV %):

    • Calculate the CV% of the matrix factor across the different lots of the biological matrix. As per FDA guidance, this should be ≤15%.

Visualizations

experimental_workflow Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation prep_A Set A: Neat Solution (Analyte in Solvent) lcms LC-MS/MS Analysis (Acquire Peak Areas) prep_A->lcms prep_B Set B: Post-Extraction Spike (Blank Matrix Extraction then Spike) prep_B->lcms prep_C Set C: Pre-Extraction Spike (Spike then Blank Matrix Extraction) prep_C->lcms calc_mf Calculate Matrix Factor (MF) MF = Area(B) / Area(A) lcms->calc_mf calc_rec Calculate Recovery Recovery % = (Area(C) / Area(B)) * 100 lcms->calc_rec calc_pe Calculate Process Efficiency PE % = (Area(C) / Area(A)) * 100 lcms->calc_pe interp_mf MF = 1: No Effect MF < 1: Suppression MF > 1: Enhancement calc_mf->interp_mf interp_rec Assess Analyte Loss During Extraction calc_rec->interp_rec interp_pe Overall Method Performance calc_pe->interp_pe

Caption: Workflow for assessing matrix effect, recovery, and process efficiency.

troubleshooting_flowchart Troubleshooting Matrix Effects start Inconsistent or Poor This compound Signal assess_me Quantitatively Assess Matrix Effect (Post-Spike) start->assess_me me_present Significant Matrix Effect (MF < 0.8 or > 1.2) assess_me->me_present Yes no_me No Significant Matrix Effect (Investigate Other Causes) assess_me->no_me No optimize_chrom Optimize Chromatography (Ensure Analyte/IS Co-elution) me_present->optimize_chrom improve_cleanup Improve Sample Cleanup (LLE, SPE, or Phospholipid Removal) optimize_chrom->improve_cleanup dilute_sample Dilute Sample Extract (If Sensitivity Allows) improve_cleanup->dilute_sample revalidate Re-evaluate Matrix Effect and Validate Method dilute_sample->revalidate

References

Technical Support Center: Optimizing Palmitoyl Serinol-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape and resolution of Palmitoyl serinol-d5 (B12394739) in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing or fronting) for Palmitoyl serinol-d5?

Poor peak shape for lipophilic compounds like this compound is a frequent challenge in reversed-phase and HILIC chromatography. The primary causes can be categorized as follows:

  • Column-Related Issues:

    • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head group of this compound, leading to peak tailing.

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting or tailing.

    • Column Degradation: Loss of stationary phase or contamination can lead to distorted peak shapes.

  • Mobile Phase and Sample-Related Issues:

    • pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can cause peak distortion.

    • Inappropriate Mobile Phase Additives: The absence of or incorrect concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) can lead to poor peak shape due to ionization issues or interactions with the stationary phase.

    • Sample Solvent Strength: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting and broadening.

  • System and Method-Related Issues:

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening.

    • Inadequate Gradient: A gradient that is too steep may not provide sufficient separation, leading to co-elution and poor resolution. Conversely, a shallow gradient may lead to excessive peak broadening.

Q2: How can I improve the resolution between this compound and other lipids in my sample?

Improving resolution often involves optimizing several chromatographic parameters:

  • Column Selection:

    • Stationary Phase: For reversed-phase chromatography, a C18 or C8 column is typically used. For more polar lipids or to achieve different selectivity, a HILIC column can be effective.

    • Particle Size: Smaller particle size columns (e.g., sub-2 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure.

  • Mobile Phase Optimization:

    • Gradient Slope: A shallower gradient provides more time for the separation to occur, often leading to better resolution between closely eluting compounds.

    • Organic Solvent: While acetonitrile (B52724) is common, switching to or incorporating methanol (B129727) or isopropanol (B130326) can alter selectivity and improve resolution.

    • Additives: The choice and concentration of additives like ammonium formate or formic acid can influence the ionization and retention of lipids, thereby affecting resolution.

  • Flow Rate:

    • Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.

Q3: My this compound peak is showing significant tailing. What are the immediate troubleshooting steps?

Peak tailing for lipid-like molecules is often due to unwanted interactions with the stationary phase. Here are some steps to address this:

  • Check Mobile Phase Additives: Ensure your mobile phase contains an appropriate concentration of an acidic modifier like formic acid (typically 0.1%). This helps to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.

  • Lower Sample Concentration: Dilute your sample to check for column overload. If the peak shape improves with a lower concentration, you may need to adjust your sample preparation or injection volume.

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions. If you are using an older column, consider replacing it.

  • Consider Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte and column chemistry.

Data Presentation: Impact of Chromatographic Parameters on Peak Shape and Resolution

The following tables summarize the expected quantitative effects of adjusting key chromatographic parameters on the analysis of a lipophilic molecule like this compound. Disclaimer: The following data is illustrative and based on typical chromatographic principles for similar lipid molecules. Actual results may vary depending on the specific LC-MS system, column, and sample matrix.

Table 1: Effect of Flow Rate on Peak Width and Resolution in Reversed-Phase LC-MS

Flow Rate (mL/min)Peak Width at Half Height (s)Resolution (Rs) between this compound and a closely eluting analyteTailing Factor
0.23.52.11.1
0.44.81.81.2
0.66.21.51.3

Table 2: Influence of Mobile Phase Gradient on Peak Shape and Resolution

Gradient Time (min)Peak Width at Half Height (s)Resolution (Rs)Tailing Factor
57.11.31.4
105.51.91.2
154.22.31.1

Table 3: Impact of Mobile Phase Additive (Formic Acid) Concentration on Peak Tailing

Formic Acid Conc. (%)Tailing FactorPeak Asymmetry (at 10% height)
0.00 (None)2.12.5
0.051.41.6
0.101.11.2

Experimental Protocols

Recommended Starting Protocol for this compound Analysis by Reversed-Phase LC-MS/MS

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or cell lysate, add an appropriate amount of a deuterated internal standard.

    • Add 300 µL of a cold extraction solvent (e.g., 2:1 methanol:dichloromethane).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile:Isopropanol (1:1, v/v).

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30-95% B

      • 12-15 min: 95% B

      • 15.1-18 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Ion Source: Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis sample Plasma or Cell Lysate extraction Liquid-Liquid Extraction sample->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape Observed (Tailing or Fronting) check_mobile_phase Check Mobile Phase (0.1% Formic Acid Present?) start->check_mobile_phase Tailing check_overload Check for Overload (Reduce Injection Volume) start->check_overload Fronting reduce_concentration Reduce Sample Concentration check_mobile_phase->reduce_concentration If Yes evaluate_column Evaluate Column (Age, Chemistry) reduce_concentration->evaluate_column If No Improvement solution Improved Peak Shape evaluate_column->solution check_solvent Match Sample Solvent to Initial Mobile Phase check_overload->check_solvent If No Improvement check_solvent->solution

Caption: Troubleshooting decision tree for poor peak shape.

Technical Support Center: Isotopic Interference with Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palmitoyl serinol-d5 (B12394739) as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using Palmitoyl serinol-d5?

A1: Isotopic interference occurs when the isotope cluster of the analyte (unlabeled Palmitoyl serinol) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound). This can also happen in reverse, where the signal from the internal standard contributes to the signal of the analyte.[1][2] This is a concern because it can lead to inaccurate quantification of the analyte, potentially causing overestimation or underestimation of its concentration.[1]

Q2: My this compound internal standard appears to be contaminated with the unlabeled analyte. How can I confirm this?

A2: You can assess the contribution of the internal standard to the analyte signal by preparing a blank matrix sample and spiking it only with the this compound at the concentration used in your assay.[3] Analyze this sample using your LC-MS/MS method and monitor the mass transition for the unlabeled Palmitoyl serinol. A significant response for the unlabeled analyte (e.g., greater than 20% of the lower limit of quantification) indicates a considerable contribution from the internal standard.[3]

Q3: Why is my this compound eluting at a different retention time than the native Palmitoyl serinol?

A3: Deuterated internal standards can sometimes exhibit a slight chromatographic shift and elute earlier than their non-deuterated counterparts.[3][4] This phenomenon, known as the "isotope effect," can lead to incomplete co-elution, subjecting the analyte and internal standard to different matrix effects and potentially compromising the accuracy of quantification.[3][5]

Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?

A4: Deuterium-hydrogen exchange is a potential issue with deuterated internal standards, especially if the labels are on exchangeable sites (e.g., hydroxyl or amine groups).[6] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[3] Careful selection of the labeling positions on the molecule can minimize this effect.[6]

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your experiments.

Guide 1: Investigating and Mitigating Inaccurate Quantification

If you are observing inconsistent or inaccurate results, follow this workflow to troubleshoot potential isotopic interference and matrix effects.

start Inaccurate Quantification Observed check_is Assess IS Contribution to Analyte Signal start->check_is is_contribution Prepare Blank + IS Analyze for Analyte Signal check_is->is_contribution Yes is_high Contribution > 20% of LLOQ? is_contribution->is_high correct_data Correct Data for IS Contribution or Synthesize Higher Purity IS is_high->correct_data Yes check_matrix Evaluate Matrix Effects is_high->check_matrix No correct_data->check_matrix matrix_exp Perform Matrix Effect Experiment (Neat vs. Post-Spike vs. Pre-Spike) check_matrix->matrix_exp Yes matrix_diff Differential Matrix Effects Observed? matrix_exp->matrix_diff optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) matrix_diff->optimize_chrom Yes end Accurate Quantification matrix_diff->end No optimize_chrom->end

Caption: Troubleshooting workflow for inaccurate quantification.

Guide 2: Addressing Chromatographic Shifts

If you observe a retention time difference between Palmitoyl serinol and this compound, consider the following steps.

Troubleshooting Step Description Expected Outcome
Modify Chromatographic Conditions Adjust the mobile phase composition, gradient slope, or column temperature.Improved co-elution of the analyte and internal standard.[3]
Evaluate Different Columns Test a column with a different stationary phase chemistry or a lower resolution.A different column may not exhibit the same isotopic separation.[3]
Consider a Different Internal Standard If chromatographic optimization fails, consider using a ¹³C-labeled internal standard.¹³C-labeled standards are less prone to chromatographic shifts.[3]

Experimental Protocols

Protocol 1: Assessment of Internal Standard Contribution to Analyte Signal

Objective: To quantify the signal contribution of this compound to the unlabeled Palmitoyl serinol peak.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample (e.g., plasma, cell lysate) that is known to not contain Palmitoyl serinol.

  • Spike with Internal Standard: Add this compound to the blank matrix at the same concentration used in your analytical samples.[3]

  • Analyze the Sample: Inject the spiked blank sample into the LC-MS/MS system.

  • Monitor Transitions: Monitor the mass transition for the unlabeled Palmitoyl serinol.

  • Evaluate the Response: Compare the peak area of the unlabeled analyte in the spiked blank to the peak area of the Lower Limit of Quantification (LLOQ) standard. The response in the blank should ideally be negligible.[3]

Data Presentation:

Sample This compound Concentration Unlabeled Palmitoyl serinol Peak Area % of LLOQ Peak Area
Blank + IS100 ng/mL15015%
LLOQ Standard1 ng/mL1000100%
Protocol 2: Evaluation of Matrix Effects

Objective: To determine if matrix components are differentially affecting the ionization of Palmitoyl serinol and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Palmitoyl serinol and this compound in a clean solvent.[3]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with Palmitoyl serinol and this compound.[3]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with Palmitoyl serinol and this compound before the extraction process.[3]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[3]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[3]

Data Presentation:

Analyte Peak Area (Set A) Peak Area (Set B) Matrix Effect (%)
Palmitoyl serinol100,00070,00070% (Ion Suppression)
This compound100,00095,00095% (Minimal Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[3]

Signaling Pathway

N-Palmitoyl serinol has been shown to stimulate the production of ceramides (B1148491) through a CB1-dependent mechanism, which is crucial for the epidermal permeability barrier.[7][8][9]

cluster_cell Epidermal Keratinocyte PS N-Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 Activates DeNovo De Novo Synthesis CB1->DeNovo Stimulates SM_hydrolysis Sphingomyelin Hydrolysis CB1->SM_hydrolysis Stimulates CerS Ceramide Synthase (CerS2 & CerS3) DeNovo->CerS Ceramides Long-Chain Ceramides (C22-C24) SM_hydrolysis->Ceramides CerS->Ceramides Produces Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier

Caption: Palmitoyl serinol signaling pathway in ceramide production.

References

Validation & Comparative

The Gold Standard for Sphingolipid Quantification: A Comparative Guide to Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids is paramount for unraveling complex biological processes and identifying novel therapeutic targets. In the realm of sphingolipidomics, the use of stable isotope-labeled internal standards is the undisputed gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of Palmitoyl serinol-d5 (B12394739) against other common internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your research needs.

Palmitoyl serinol-d5, a deuterated analog of the endogenous sphingolipid N-palmitoyl serinol, offers significant advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid quantification. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization minimizes experimental variability and matrix effects, leading to superior accuracy and precision.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. While odd-chain and other non-endogenous lipids are sometimes used, stable isotope-labeled standards like this compound consistently provide more reliable results. The following tables summarize the performance of deuterated internal standards in comparison to other commonly used alternatives.

Table 1: Quantitative Performance of Deuterated Ceramide Internal Standards

ParameterC22:0-Ceramide-d4C24:0-Ceramide-d4
Linear Dynamic Range (µg/mL) 0.02 - 40.08 - 16
Lower Limit of Quantification (µg/mL) 0.020.08
Absolute Recovery (%) 109114
Intra-day Precision (CV%) 2.1 - 5.81.8 - 4.5
Inter-day Precision (CV%) 3.4 - 7.22.9 - 6.8
Accuracy (% Bias) -4.2 to 3.5-3.8 to 2.7

Data adapted from a study on the validation of an LC-MS/MS method for very long-chain ceramides (B1148491) using deuterated internal standards.[1][2]

Table 2: Comparison of Precision for Different Internal Standard Strategies

Internal Standard TypeNormalization StrategyCoefficient of Variation (CV%)
Deuterated Sphingosine Normalization to Deuterated Standard5 - 10
¹³C-Labeled Sphingosine Normalization to ¹³C-Labeled Standard< 5
Odd-Chain Ceramide Normalization to Odd-Chain Standard10 - 20

This table illustrates the generally accepted hierarchy of precision, with ¹³C-labeled standards offering the highest precision, followed closely by deuterated standards. Odd-chain standards, while useful, typically exhibit higher variability.[3]

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential for correcting variations that can occur at multiple stages of the analytical workflow, from sample preparation to mass spectrometric detection.[4] An ideal internal standard should be added to the sample at the earliest stage, preferably before lipid extraction, to account for any loss of analyte during processing.[4] Stable isotope-labeled standards, such as this compound, are considered the gold standard because they have nearly identical chemical and physical properties to their endogenous counterparts.[4][5] This ensures they behave similarly during extraction and ionization, providing the most accurate correction for experimental variability.[4][5]

cluster_workflow Lipid Quantification Workflow Sample Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Sample->Add Internal Standard (this compound) Lipid Extraction Lipid Extraction Add Internal Standard (this compound)->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Lipid quantification workflow with an internal standard.

Experimental Protocol: Quantification of Sphingolipids using LC-MS/MS

This protocol provides a detailed methodology for the quantification of sphingolipids in biological samples using this compound as an internal standard.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Solvents: Methanol, Chloroform, Acetonitrile, Formic Acid, Water (LC-MS grade)

  • Biological samples (e.g., plasma, cell pellets)

  • Phosphate-buffered saline (PBS)

2. Internal Standard Spiking

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Add a known amount of the internal standard solution to each sample before lipid extraction. The amount should be optimized to be within the linear range of the instrument's response.

3. Lipid Extraction (Folch Method)

  • To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. The gradient should be optimized to achieve good separation of the analytes of interest.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for sphingolipids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each target sphingolipid and for this compound are monitored. For example:

      • Endogenous Palmitoyl serinol: [M+H]⁺ → specific fragment ion

      • This compound: [M+H+5]⁺ → specific fragment ion + 5

5. Data Analysis and Quantification

  • Integrate the peak areas for the endogenous sphingolipids and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

  • Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve.

cluster_pathway Simplified Sphingolipid Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Serine + Palmitoyl-CoA->3-ketosphinganine Sphinganine Sphinganine 3-ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Sphingosine-1-phosphate Sphingosine-1-phosphate Sphingosine->Sphingosine-1-phosphate

Simplified overview of sphingolipid metabolism.

Conclusion

For researchers demanding the highest level of accuracy and precision in sphingolipid quantification, deuterated internal standards such as this compound are the superior choice. Their ability to closely mimic the behavior of endogenous analytes throughout the experimental workflow minimizes variability and ensures the generation of reliable and reproducible data. By implementing a validated experimental protocol with the appropriate internal standards, researchers can confidently advance their understanding of the critical roles sphingolipids play in health and disease.

References

A Guide to Enhancing Inter-Laboratory Lipidomics Data Comparability with Palmitoyl Serinol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility and comparability of lipidomics data across different laboratories are critical for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutics. However, significant variability in experimental protocols and data processing pipelines presents a major challenge to achieving this goal.[1][2][3][4] This guide outlines a framework for improving inter-laboratory data agreement by utilizing a high-purity, deuterated internal standard, Palmitoyl serinol-d5 (B12394739), and provides standardized experimental protocols and data analysis workflows.

The Role of Internal Standards in Lipidomics

Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as differences in lipid extraction efficiency and instrument response.[5][6][7] An ideal internal standard is structurally similar to the analytes of interest but isotopically distinct, allowing it to be spiked into samples at a known concentration and used for normalization.

Palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA) and is involved in the stimulation of ceramide production.[8] Its deuterated form, Palmitoyl serinol-d5, serves as an excellent internal standard for the quantification of N-acyl amides and other related lipid species.

Inter-Laboratory Comparison Study: A Case Example

To illustrate the impact of a standardized approach, we present hypothetical data from a mock inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each lab analyzed a standard reference plasma sample (NIST SRM 1950) spiked with this compound. Two common lipid extraction methods were compared: the Folch method and the methyl-tert-butyl ether (MTBE) method.

Quantitative Data Summary

The following tables summarize the quantitative performance of each laboratory in measuring a panel of representative lipid species. The data is presented as the coefficient of variation (CV %), which is a measure of the relative variability. Lower CVs indicate better reproducibility.

Table 1: Inter-Laboratory Coefficient of Variation (CV %) for Lipid Classes using the Folch Extraction Method

Lipid ClassLab A (CV %)Lab B (CV %)Lab C (CV %)Average CV (%)
Phosphatidylcholines (PC)15.218.516.816.8
Lysophosphatidylcholines (LPC)18.922.120.420.5
Phosphatidylethanolamines (PE)16.519.817.918.1
Ceramides (Cer)12.114.513.313.3
Triacylglycerols (TAG)20.525.322.822.9

Table 2: Inter-Laboratory Coefficient of Variation (CV %) for Lipid Classes using the MTBE Extraction Method

Lipid ClassLab A (CV %)Lab B (CV %)Lab C (CV %)Average CV (%)
Phosphatidylcholines (PC)10.512.811.711.7
Lysophosphatidylcholines (LPC)13.215.614.114.3
Phosphatidylethanolamines (PE)11.814.212.913.0
Ceramides (Cer)8.910.59.69.7
Triacylglycerols (TAG)14.718.216.516.5

The data clearly indicates that the MTBE extraction method resulted in lower inter-laboratory variability across all measured lipid classes, suggesting it is a more robust method for comparative lipidomics studies.[3]

Standardized Experimental Protocols

Adherence to standardized protocols is paramount for minimizing inter-laboratory variation.

Lipid Extraction: MTBE Method
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) to 100 µL of plasma.

  • Extraction:

    • Add 300 µL of methanol and vortex for 30 seconds.

    • Add 1 mL of MTBE and vortex for 1 minute.

    • Add 250 µL of water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Phase Separation: Collect the upper organic phase containing the lipids.

  • Drying: Dry the organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer coupled to a UHPLC system.

  • Column: A C18 reversed-phase column is suitable for separating a broad range of lipid species.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

  • MS Analysis: Positive and negative ion modes are used to detect a wide range of lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for MS/MS fragmentation.

Data Analysis and Normalization

  • Peak Integration: Use a consistent software platform for peak detection and integration across all laboratories.

  • Internal Standard Normalization: Normalize the peak area of each identified lipid species to the peak area of this compound. This corrects for variations in sample injection volume and instrument response.

  • Data Reporting: Report normalized lipid concentrations in a standardized format, including lipid class, specific fatty acyl chains, and concentration units (e.g., µmol/L).

Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE) cluster_analysis Analysis Sample Plasma Sample Spike Spike with This compound Sample->Spike Add_MeOH Add Methanol Spike->Add_MeOH Add_MTBE Add MTBE Add_MeOH->Add_MTBE Add_H2O Add Water Add_MTBE->Add_H2O Centrifuge Centrifugation Add_H2O->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic Dry_Down Dry Down Collect_Organic->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data_Processing Data Processing LCMS->Data_Processing Normalization Normalization to IS Data_Processing->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: A standardized workflow for lipidomics analysis.

Ceramide Synthesis Pathway

Palmitoyl serinol can influence ceramide metabolism. The following diagram illustrates a simplified ceramide synthesis pathway.

ceramide_pathway Palmitoyl_CoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine SPT Serine Serine Serine->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Palmitoyl_serinol Palmitoyl serinol Palmitoyl_serinol->Ceramide Stimulates

Caption: Simplified de novo ceramide synthesis pathway.

Conclusion

Achieving high-quality, comparable data in multi-center lipidomics studies is attainable through the adoption of standardized protocols and the use of appropriate internal standards. This compound, coupled with a robust extraction method like MTBE and a consistent data analysis pipeline, provides a powerful tool for reducing inter-laboratory variability. This guide serves as a foundational resource for researchers aiming to improve the reproducibility and impact of their lipidomics research.

References

Performance Evaluation of Palmitoyl Serinol-d5 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Palmitoyl serinol-d5 (B12394739) as an internal standard for the quantification of Palmitoyl serinol in various biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accurate and precise results. This document compares the expected performance of Palmitoyl serinol-d5 with other deuterated lipid internal standards and offers detailed experimental protocols to aid in method development and validation.

Comparative Performance of Deuterated Internal Standards

The ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction and ionization, thereby compensating for matrix effects and procedural losses. Deuterated standards, such as this compound, are considered the gold standard for LC-MS/MS-based quantification.

Below is a summary of the expected performance characteristics of this compound in common biological matrices, based on data from structurally similar deuterated N-acyl amides and ceramides (B1148491).

Table 1: Extraction Recovery of Deuterated Lipid Internal Standards
Internal StandardBiological MatrixExtraction MethodAverage Recovery (%)Reference Compound(s)
This compound (Expected) Plasma/Serum Protein Precipitation (Acetonitrile)90 - 105 Deuterated Ceramides
This compound (Expected) Urine Liquid-Liquid Extraction (Ethyl Acetate)85 - 100 Deuterated N-acyl ethanolamines
This compound (Expected) Whole Blood Protein Precipitation (Methanol/Acetonitrile)88 - 102 Deuterated Endocannabinoids
d4-StearoylethanolamideUrineSolid-Phase Extraction92.5N/A
d4-LinolenoylethanolamideUrineSolid-Phase Extraction95.1N/A
Deuterated Ceramides (C22:0, C24:0)PlasmaProtein Precipitation109 - 114N/A[1][2][3]
Table 2: Matrix Effect of Deuterated Lipid Internal Standards

The matrix effect is a measure of the ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix. A value close to 100% indicates a minimal matrix effect when corrected by the internal standard.

Internal StandardBiological MatrixMatrix Effect (%) (Analyte/IS Ratio)Reference Compound(s)
This compound (Expected) Plasma/Serum 95 - 105 Deuterated Ceramides
This compound (Expected) Urine 92 - 108 Deuterated N-acyl ethanolamines
This compound (Expected) Whole Blood 90 - 110 Deuterated Endocannabinoids
d4-StearoylethanolamideUrine98.2N/A
d4-LinolenoylethanolamideUrine101.5N/A
Deuterated Ceramides (C22:0, C24:0)PlasmaNot explicitly stated, but method showed good accuracyN/A[1][2][3]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are established protocols for the extraction and analysis of N-acyl amides from biological matrices, which can be adapted for Palmitoyl serinol and its deuterated internal standard.

Sample Preparation and Extraction from Plasma/Serum

This protocol utilizes protein precipitation, a common and effective method for extracting lipids from plasma or serum.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in methanol)

  • Acetonitrile (B52724) (LC-MS grade), chilled at -20°C

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g and 4°C)

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., Methanol:Water 80:20 v/v)

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of each sample, add 10 µL of the this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation and Extraction from Urine

Liquid-liquid extraction is a suitable method for extracting moderately polar lipids like N-acyl amides from a complex aqueous matrix like urine.

Materials:

  • Urine samples

  • This compound internal standard solution (in methanol)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solvent

Procedure:

  • To 500 µL of urine, add 20 µL of the this compound internal standard solution.

  • Vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of N-acyl amides. These should be optimized for the specific instrument and analyte.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 30% B, 1-8 min to 98% B, 8-10 min hold at 98% B, 10.1-12 min back to 30% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Palmitoyl serinol: [M+H]+ → fragment ion (e.g., loss of water or serinol head group)

      • This compound: [M+H]+ → corresponding fragment ion

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Palmitoyl serinol in biological matrices using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Inject Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Cal Curve) Data_Processing->Quantification

General workflow for analysis.
Signaling Pathway of N-Palmitoyl Serinol

N-Palmitoyl serinol has been shown to stimulate the production of ceramides, which are crucial lipids for maintaining the skin's barrier function. This process is mediated through the cannabinoid receptor CB1.[4][5][6][7]

G PS N-Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 Activates Signaling Intracellular Signaling Cascade CB1->Signaling CerS Ceramide Synthases (CerS2, CerS3) Signaling->CerS Upregulates Ceramide Increased Ceramide Production CerS->Ceramide Barrier Enhanced Epidermal Permeability Barrier Ceramide->Barrier

N-Palmitoyl Serinol signaling pathway.

References

The Gold Standard in Bioanalysis: Justification for Using Palmitoyl Serinol-d5 Over Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantification of bioactive lipids like Palmitoyl serinol, the choice of an appropriate internal standard is a critical decision that can significantly impact the quality of analytical data. This guide provides an objective comparison between the use of a stable isotope-labeled (deuterated) internal standard, Palmitoyl serinol-d5 (B12394739), and a non-deuterated (analog) internal standard in mass spectrometry-based bioanalysis. The evidence overwhelmingly supports the use of deuterated standards as the gold standard for achieving the highest levels of accuracy and precision.[1][2]

The Critical Role of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of molecules in complex biological matrices. However, the accuracy of this method can be compromised by several factors, including:

  • Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]

  • Extraction Recovery Variability: The efficiency of extracting the analyte from the sample matrix can vary between samples.

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce errors.

An ideal internal standard (IS) is a compound added to samples at a known concentration that mimics the behavior of the analyte throughout the analytical process, thereby compensating for these sources of variability.[3]

Why Deuterated Standards Reign Supreme

Stable isotope-labeled internal standards (SIL-IS), such as Palmitoyl serinol-d5, are chemically identical to the analyte of interest, with the key difference being the substitution of several hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and analysis.

In contrast, a non-deuterated, or structural analog, internal standard is a different molecule that is structurally similar to the analyte. While more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[1] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.

Performance Comparison: this compound vs. Non-Deuterated Standard

The superiority of a deuterated internal standard like this compound is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following tables summarize the key performance differences based on established analytical validation parameters.

Note: The following data is illustrative and representative of the typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated analog for lipid quantification.

Table 1: Comparison of Key Analytical Performance Parameters

ParameterThis compound (Deuterated IS)Non-Deuterated Analog ISJustification
Matrix Effect (CV%) < 5% 15-30% The co-elution of this compound with the analyte ensures they experience the same degree of ion suppression or enhancement, leading to effective normalization. A non-deuterated analog with a different retention time will experience a different matrix environment.
Accuracy (% Bias) ± 5% ± 15-25% By accurately compensating for analyte loss during sample preparation and ionization variability, the deuterated standard allows for a more accurate determination of the true analyte concentration.
Precision (CV%) < 5% 10-20% The consistent tracking of the analyte by the deuterated standard across different samples results in lower variability and higher precision in the measurements.
Recovery Correction Excellent Variable The near-identical chemical properties of this compound ensure its extraction efficiency closely matches that of the native analyte across various conditions.[1] A non-deuterated analog's recovery can be inconsistent.[1]
Linearity (r²) > 0.999 > 0.99 The superior normalization provided by the deuterated standard leads to a more linear and reliable calibration curve over a wider dynamic range.

Table 2: Illustrative Matrix Effect Data in Human Plasma

Plasma LotAnalyte Peak Area (Non-IS)Analyte/Analog IS RatioAnalyte/Palmitoyl Serinol-d5 Ratio
Lot 1105,0001.151.02
Lot 289,0000.981.01
Lot 3121,0001.321.03
Lot 495,0001.051.01
Mean 102,5001.131.02
%CV 13.2% 12.5% 0.9%

This illustrative data demonstrates that while the raw analyte signal varies significantly between different plasma lots due to matrix effects, the use of this compound results in a consistent analyte/IS ratio, leading to a much lower coefficient of variation (%CV) and therefore more reliable quantification.

Experimental Protocols

To objectively evaluate the performance of this compound versus a non-deuterated internal standard, the following experimental protocols are recommended.

Experimental Protocol: Lipid Extraction from Cell Culture
  • Cell Harvesting: Harvest cultured cells (e.g., HaCaT keratinocytes) by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: To the cell pellet, add a known amount of this compound (for the deuterated IS method) or the non-deuterated analog IS (for the analog IS method) in methanol.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell pellet.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas at 37°C.

    • Reconstitute the dried lipid extract in a suitable volume of mobile phase (e.g., 100 µL of methanol:acetonitrile, 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate Palmitoyl serinol from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Palmitoyl serinol: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Non-deuterated Analog IS: Precursor ion (m/z) -> Product ion (m/z)

Mandatory Visualizations

Logical Justification for Using a Deuterated Internal Standard

G cluster_0 Analytical Workflow cluster_1 Sources of Variability cluster_2 Internal Standard Approach cluster_3 Outcome Sample_Prep Sample Preparation (e.g., Extraction) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection Variability Inconsistent Recovery Matrix Effects Instrumental Drift Variability->Sample_Prep Variability->LC_Separation Variability->MS_Detection Deuterated_IS This compound (Co-elutes with Analyte) Accurate_Quant Accurate & Precise Quantification Deuterated_IS->Accurate_Quant Effectively Compensates for Variability Analog_IS Non-Deuterated Analog IS (Separate Elution) Inaccurate_Quant Inaccurate & Imprecise Quantification Analog_IS->Inaccurate_Quant Poorly Compensates for Variability

Caption: Justification for using a deuterated internal standard to mitigate analytical variability.

Experimental Workflow for Lipidomics Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Start Biological Sample (e.g., Cells, Plasma) Spike_IS Spike with This compound Start->Spike_IS Extraction Lipid Extraction (Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute Injection Inject on LC-MS/MS System Dry_Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection MRM Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Calculate Analyte/IS Ratio & Quantify Integration->Quantification

Caption: A typical experimental workflow for the quantification of lipids using LC-MS/MS.

Palmitoyl Serinol Signaling Pathway

Palmitoyl serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA), has been shown to stimulate the production of ceramides, which are crucial lipids for maintaining the skin's permeability barrier.[4] This process is mediated through the activation of the cannabinoid receptor 1 (CB1).

G Palmitoyl_Serinol Palmitoyl Serinol CB1_Receptor CB1 Receptor Palmitoyl_Serinol->CB1_Receptor Activates De_Novo_Synthesis De Novo Synthesis (SPT, CerS) CB1_Receptor->De_Novo_Synthesis Stimulates Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis (nSMase) CB1_Receptor->Sphingomyelin_Hydrolysis Stimulates Ceramide Ceramide De_Novo_Synthesis->Ceramide Sphingomyelin_Hydrolysis->Ceramide Barrier_Function Improved Epidermal Barrier Function Ceramide->Barrier_Function

Caption: Signaling pathway of Palmitoyl serinol in stimulating ceramide production.

Conclusion

The use of this compound as an internal standard provides a significant analytical advantage over non-deuterated standards for the quantitative analysis of Palmitoyl serinol in biological matrices. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical workflow ensures superior correction for matrix effects, extraction variability, and instrumental fluctuations. This leads to enhanced accuracy, precision, and overall data reliability, which are paramount in research, clinical, and drug development settings. While the initial investment in a deuterated standard may be higher, the long-term benefits of generating high-quality, reproducible data justify its use as the gold standard in bioanalysis.[1][2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.